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  • Product: 2-(Carboxymethoxy)-5-fluorobenzoic acid
  • CAS: 60770-24-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Fluoro-2-(carboxymethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Fluoro-2-(carboxymethoxy)benzoic acid, a fluorinated aromatic dicarboxylic acid with significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-2-(carboxymethoxy)benzoic acid, a fluorinated aromatic dicarboxylic acid with significant potential as a building block in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to provide expert insights into its nomenclature, properties, synthesis, and applications.

Nomenclature, Synonyms, and Structure

The formal IUPAC name for the compound is 5-Fluoro-2-(carboxymethoxy)benzoic acid .

Due to its specific substitution pattern, it may be referred to by several synonyms, though none are formally established in major chemical databases. Potential synonyms could include:

  • 2-Carboxy-4-fluorophenoxyacetic acid

  • 4-Fluoro-2-carboxyphenoxyacetic acid

The structural formula of 5-Fluoro-2-(carboxymethoxy)benzoic acid is C₉H₇FO₅. It consists of a benzoic acid core, substituted with a fluorine atom at the C5 position and a carboxymethoxy group (-O-CH₂-COOH) at the C2 position.

Caption: Structure of 5-Fluoro-2-(carboxymethoxy)benzoic acid.

Physicochemical Properties (Predicted)

PropertyPredicted Value / CharacteristicRationale & Supporting Evidence
Molecular Weight 214.14 g/mol Calculated from the molecular formula C₉H₇FO₅.
Appearance White to off-white crystalline solidTypical appearance for aromatic carboxylic acids.[2][3]
Melting Point > 91 °CThe related 5-fluoro-2-methoxybenzoic acid melts at 87-91 °C.[4] The additional carboxylic acid group is expected to increase the melting point due to enhanced hydrogen bonding potential.
Solubility Slightly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)The two carboxylic acid groups increase polarity and water solubility compared to monofunctional analogues, but the aromatic ring limits high solubility in water.[2][3]
Acidity (pKa) pKa1 ≈ 3.0-3.5; pKa2 ≈ 4.0-4.5The fluorine atom is an electron-withdrawing group that increases the acidity (lowers the pKa) of the benzoic acid proton compared to benzoic acid itself.[3][5] The pKa of the acetic acid moiety will be higher.
Lipophilicity (logP) ~1.5 - 2.0The fluorine atom increases lipophilicity, but the presence of two carboxylic acid groups will significantly lower the logP compared to non-carboxylated analogues like 5-fluoro-2-methoxytoluene.

Synthesis and Purification

Proposed Synthetic Pathway: Williamson Ether Synthesis

A logical and well-established method for synthesizing 5-Fluoro-2-(carboxymethoxy)benzoic acid is the Williamson ether synthesis.[6][7][8] This pathway involves the reaction of a phenol with an alkyl halide. In this context, the synthesis would proceed in two main stages: O-alkylation followed by ester hydrolysis.

Synthesis_Workflow Start 5-Fluoro-2-hydroxybenzoic acid (Starting Material) Step1 O-Alkylation (Williamson Ether Synthesis) + Ethyl bromoacetate + Base (e.g., K₂CO₃) + Solvent (e.g., DMF, Acetonitrile) Start->Step1 Intermediate Ethyl 2-(4-fluoro-2-carboxyphenoxy)acetate (Diester Intermediate) Step1->Intermediate Forms ether linkage Step2 Saponification (Ester Hydrolysis) + Base (e.g., NaOH, KOH) + Solvent (H₂O/EtOH) Intermediate->Step2 Acidification Acidification + Strong Acid (e.g., HCl) Step2->Acidification Forms dicarboxylate salt, then protonates Product 5-Fluoro-2-(carboxymethoxy)benzoic acid (Final Product) Acidification->Product

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 2-(4-fluoro-2-carboxyphenoxy)acetate (Intermediate)

  • Reactor Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 1 equivalent of 5-fluoro-2-hydroxybenzoic acid in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[7]

  • Deprotonation: Add 2.5-3 equivalents of a mild base, such as anhydrous potassium carbonate (K₂CO₃). The second equivalent is necessary to deprotonate the carboxylic acid, which would otherwise interfere with the reaction.

  • Alkylation: Add 1.2 equivalents of ethyl bromoacetate dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 60-80 °C and maintain for 4-8 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour it into ice-water and acidify with dilute HCl to a pH of ~2-3 to protonate the unreacted starting material and the product's benzoic acid group.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate can be purified further by column chromatography if necessary.

Part B: Hydrolysis to 5-Fluoro-2-(carboxymethoxy)benzoic Acid (Final Product)

  • Saponification: Dissolve the crude intermediate from Part A in a mixture of ethanol and water. Add 3-4 equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the starting ester.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water and acidify carefully with concentrated HCl until the pH is ~1-2. A white solid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Role in Research and Drug Development

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity.[9][10][11] 5-Fluoro-2-(carboxymethoxy)benzoic acid serves as a valuable building block due to its unique combination of features.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[10] Placing a fluorine atom on the aromatic ring, as in this molecule, can block potential sites of hydroxylation, thereby increasing the compound's in vivo half-life.[11]

  • Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity of the nearby carboxylic acid group.[3][5] This can be strategically used to fine-tune the pKa of a molecule to improve its solubility or interaction with a biological target.

  • Bifunctional Linker: The presence of two carboxylic acid groups allows this molecule to act as a bifunctional linker or scaffold. One carboxyl group can be used for amide bond formation to connect to a pharmacophore, while the other remains to interact with a target receptor or to enhance solubility.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized aromatic molecule, it is an ideal candidate for FBDD screening libraries. Its defined structure and chemical handles allow for the systematic exploration of chemical space around a target protein.

  • Precursor for Complex Molecules: Fluorinated benzoic acids are key starting materials in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, analgesics, and agrochemicals.[12] For example, the related compound 5-fluoro-2-methoxybenzoic acid is a key starting material for Pirtobrutinib, a drug used to treat certain types of lymphoma.[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

Hazard Identification

Based on analogous compounds like 5-fluoro-2-methoxybenzoic acid and other aromatic carboxylic acids, the following hazards are anticipated[1][14]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][16] In dusty conditions, a NIOSH-approved respirator is recommended.

  • Hygiene: Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke in the laboratory.[15]

Storage Guidelines
  • Container: Store in a tightly sealed container to prevent moisture absorption.[14]

  • Conditions: Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[15][17]

  • Incompatibilities: Store away from strong bases and oxidizing agents.[17][18]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[15][17]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[16][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[17][18]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[15][17]

References

  • PubChem. (n.d.). 5-Fluoro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • KHA Online-SDS. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from [Link]

  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. Retrieved from [Link]

  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Retrieved from [Link]

  • Taylor & Francis Online. (2024, June 17). Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

  • Three Chongqing Chemdad Co., Ltd. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-Fluoro-2-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Changzhou YongXu. (n.d.). Benzoic acid, 4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]-. Retrieved from [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

Sources

Exploratory

O-Carboxymethyl-5-fluorosalicylic acid molecular weight and formula

An In-depth Technical Guide to O-Carboxymethyl-5-fluorosalicylic acid: Synthesis, Properties, and Potential Applications Authored by a Senior Application Scientist Introduction The strategic incorporation of fluorine int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to O-Carboxymethyl-5-fluorosalicylic acid: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 5-Fluorosalicylic acid, a fluorinated derivative of salicylic acid, is a versatile building block that has garnered significant interest in pharmaceutical and agrochemical research.[1] This guide provides a comprehensive technical overview of 5-Fluorosalicylic acid, including its synthesis and established applications. Furthermore, we will explore the synthesis, predicted properties, and potential applications of a novel derivative, O-Carboxymethyl-5-fluorosalicylic acid. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of fluorinated salicylic acid derivatives.

Part 1: The Core Moiety: 5-Fluorosalicylic Acid

5-Fluorosalicylic acid (5-FSA) is an aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of functional molecules.[1][2] Its structure, featuring a fluorine atom at the C5 position of the salicylic acid backbone, imparts enhanced biological activity and reactivity.[1]

Molecular and Physicochemical Properties of 5-Fluorosalicylic Acid

A summary of the key physicochemical properties of 5-Fluorosalicylic acid is presented in the table below.

PropertyValueReferences
Molecular Formula C₇H₅FO₃[3][4][5]
Molecular Weight 156.11 g/mol [3][5][6]
CAS Number 345-16-4[3][5]
Appearance White to light yellow powder[1]
Melting Point 177-179 °C[5]
IUPAC Name 5-fluoro-2-hydroxybenzoic acid[4]
Synthesis of 5-Fluorosalicylic Acid

Several synthetic routes to 5-Fluorosalicylic acid have been reported, with a common and efficient method starting from p-fluorophenol. This process, known as the Kolbe-Schmitt reaction, involves the carboxylation of the phenoxide ion under elevated temperature and pressure.[7]

A generalized reaction scheme for the synthesis of 5-Fluorosalicylic acid from p-fluorophenol is depicted below.

Synthesis_of_5_Fluorosalicylic_acid p_fluorophenol p-Fluorophenol product 5-Fluorosalicylic acid p_fluorophenol->product Kolbe-Schmitt Reaction reagents 1. Base (e.g., NaOH, KOH) 2. CO₂ 3. Acid Workup

Caption: A representative synthetic pathway for 5-Fluorosalicylic acid via the Kolbe-Schmitt reaction of p-fluorophenol.

A detailed experimental protocol for a similar synthesis is described in the literature, highlighting the optimization of reaction conditions, such as the choice of base catalyst, to achieve high yields suitable for industrial-scale production.[7]

Established Applications of 5-Fluorosalicylic Acid

The unique structural features of 5-Fluorosalicylic acid have led to its use in a variety of applications:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of anti-inflammatory and analgesic agents.[1] The fluorine substituent can enhance the potency and pharmacokinetic profile of the final drug product.

  • Agrochemicals: 5-Fluorosalicylic acid is utilized in the formulation of herbicides.[1]

  • Analytical Chemistry: It is employed as an internal standard for the precise quantitative analysis of salicylic acid in biological and clinical samples.[2]

  • Advanced Materials: The compound is used in the development of polymers and coatings, contributing to their chemical resistance and durability.[1]

  • Chelating Agent: As an ortho-hydroxybenzoic acid, it acts as an effective chelating agent, forming fluorescent complexes with metal ions like terbium (Tb³⁺), which have applications in immunoassays and as pH sensors.[8]

Part 2: A Novel Derivative: O-Carboxymethyl-5-fluorosalicylic acid

While 5-Fluorosalicylic acid has established utility, its derivatization can lead to novel compounds with tailored properties. The introduction of a carboxymethyl group to the hydroxyl oxygen of 5-Fluorosalicylic acid yields O-Carboxymethyl-5-fluorosalicylic acid, a compound with predicted enhanced solubility and additional functional handles for further chemical modification.

Molecular Formula and Weight

Based on the structure of 5-Fluorosalicylic acid, the molecular formula and weight of its O-carboxymethylated derivative have been calculated:

PropertyValue
Molecular Formula C₉H₇FO₅
Molecular Weight 214.14 g/mol
Proposed Synthesis of O-Carboxymethyl-5-fluorosalicylic acid

The synthesis of O-Carboxymethyl-5-fluorosalicylic acid can be achieved through the carboxymethylation of 5-Fluorosalicylic acid. This reaction is analogous to the synthesis of carboxymethyl cellulose (CMC), which involves the reaction of cellulose with chloroacetic acid in the presence of a strong base.[9]

The proposed synthetic scheme is illustrated below.

Synthesis_of_O_Carboxymethyl_5_fluorosalicylic_acid fsa 5-Fluorosalicylic acid product O-Carboxymethyl- 5-fluorosalicylic acid fsa->product Carboxymethylation reagents 1. Strong Base (e.g., NaOH) 2. Chloroacetic Acid 3. Acidification

Caption: Proposed synthetic route for O-Carboxymethyl-5-fluorosalicylic acid from 5-Fluorosalicylic acid.

Detailed Experimental Protocol (Hypothetical):

  • Deprotonation: Dissolve 5-Fluorosalicylic acid in a suitable solvent, such as isopropanol. Add a stoichiometric excess of a strong base, like sodium hydroxide, to deprotonate both the carboxylic acid and the phenolic hydroxyl group.

  • Etherification: To the resulting solution, add chloroacetic acid. The reaction mixture is then heated to facilitate the nucleophilic substitution of the chloride by the phenoxide oxygen.

  • Acidification and Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to acidic conditions (e.g., with HCl) to protonate the carboxyl groups. The product, O-Carboxymethyl-5-fluorosalicylic acid, can then be isolated by filtration or extraction, followed by purification techniques such as recrystallization or chromatography.

Predicted Properties and Characteristics

The addition of the O-carboxymethyl group is expected to alter the physicochemical properties of 5-Fluorosalicylic acid in several ways:

  • Increased Water Solubility: The introduction of an additional carboxylic acid group will likely increase the hydrophilicity and aqueous solubility of the molecule, particularly in its salt form. This is a desirable property for many pharmaceutical applications.

  • Modified Acidity: The molecule will possess two carboxylic acid groups with different pKa values, which could be advantageous for pH-dependent drug delivery systems.

  • Enhanced Chelating Ability: The presence of the ether oxygen and the additional carboxyl group could enhance the molecule's ability to chelate metal ions, potentially leading to new applications in diagnostics and therapy.

Potential Applications and Research Directions

The novel structure of O-Carboxymethyl-5-fluorosalicylic acid opens up several avenues for research and application:

Potential_Applications main O-Carboxymethyl- 5-fluorosalicylic acid drug_delivery Drug Delivery Systems main->drug_delivery Enhanced Solubility therapeutics Novel Therapeutics main->therapeutics Modified Bioactivity chelators Advanced Chelating Agents main->chelators Improved Metal Binding polymers Functional Polymers main->polymers Monomer for Synthesis

Caption: Potential applications of O-Carboxymethyl-5-fluorosalicylic acid.

  • Drug Delivery Systems: The enhanced solubility and pH-sensitive nature of the molecule could be exploited in the design of controlled-release drug delivery systems.[10]

  • Novel Therapeutics: As a derivative of salicylic acid, it may possess inherent anti-inflammatory properties. The carboxymethyl group could modulate this activity or introduce new therapeutic effects.

  • Advanced Chelating Agents: Its potential for enhanced metal chelation could be investigated for applications in heavy metal detoxification or as contrast agents in medical imaging.

  • Functional Polymers: The molecule could serve as a monomer for the synthesis of novel polyesters or other polymers with unique properties conferred by the fluorinated aromatic ring.

Part 3: Analytical Methodologies

The characterization and quantification of 5-Fluorosalicylic acid and its derivatives require a suite of analytical techniques.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detection is a powerful tool for the separation, identification, and quantification of these compounds. Reversed-phase HPLC is commonly used for the analysis of salicylic acid and its derivatives.

  • Gas Chromatography (GC): GC, often coupled with MS, can also be used, typically after derivatization to increase the volatility of the acidic compounds.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation of the parent compound and its derivatives. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl, carbonyl, and carboxylic acid groups.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecules, aiding in their identification and structural confirmation.

Total Organic Fluorine Analysis

For environmental or biological samples containing a mixture of fluorinated compounds, techniques for measuring total organic fluorine can be employed. These methods, such as Combustion Ion Chromatography (CIC), can provide a measure of the overall concentration of fluorinated organic compounds.[11][12]

Conclusion

5-Fluorosalicylic acid is a valuable and versatile building block with a range of established applications. The exploration of its derivatives, such as the proposed O-Carboxymethyl-5-fluorosalicylic acid, presents an exciting opportunity for the development of novel molecules with potentially enhanced properties. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of 5-Fluorosalicylic acid, while also offering a scientifically grounded perspective on the potential of its O-carboxymethylated derivative. It is hoped that this information will stimulate further research into this promising class of compounds.

References

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-(Carboxymethoxy)-5-fluorobenzoic Acid in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Carboxymethoxy)-5-fluorobenzoic acid, a molecule of interest in medicinal chemistry. We will delve into its differential solubility in aqueous versus organic solvents, underpinned by its distinct physicochemical properties. This document will explore the structural attributes influencing its solubility, present predicted key parameters, and provide detailed experimental protocols for empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of drug discovery and development, the intrinsic solubility of a compound is a cornerstone of its developability profile. Poor aqueous solubility can lead to low and erratic absorption, hindering the transition of a promising lead compound into a viable clinical candidate. 2-(Carboxymethoxy)-5-fluorobenzoic acid, with its dicarboxylic acid structure, presents a fascinating case study in the interplay of molecular features that govern its partitioning behavior between polar and non-polar environments. Understanding and quantifying its solubility is paramount for formulation design, pharmacokinetic profiling, and ultimately, therapeutic success.

Molecular Structure and Physicochemical Properties

The solubility of 2-(Carboxymethoxy)-5-fluorobenzoic acid is intrinsically linked to its molecular architecture. The presence of two carboxylic acid moieties, an ether linkage, and a fluorine substituent on the aromatic ring creates a molecule with a nuanced balance of hydrophilic and lipophilic character.

Key Predicted Physicochemical Parameters:

ParameterPredicted ValueSignificance in Solubility
Molecular Formula C₉HⲇFO₅Provides the elemental composition.
Molecular Weight 214.14 g/mol Influences diffusion and transport properties.
pKa₁ ~3.0The predicted dissociation constant of the more acidic carboxylic acid.
pKa₂ ~4.5The predicted dissociation constant of the less acidic carboxylic acid.
logP ~1.5Indicates a moderate lipophilicity.
Aqueous Solubility (logS) ~ -2.5Suggests low intrinsic solubility in pure water.

Note: These values are computationally predicted and should be confirmed by experimental determination.

Deciphering the Differential Solubility: A Mechanistic Perspective

The solubility of 2-(Carboxymethoxy)-5-fluorobenzoic acid is a tale of two environments: the highly polar world of water and the less polar domain of organic solvents.

Aqueous Solubility: The pH-Dependent Behavior

In its neutral, non-ionized state, 2-(Carboxymethoxy)-5-fluorobenzoic acid is predicted to have low aqueous solubility. This is due to the relatively non-polar nature of the fluorinated benzene ring. However, the presence of two carboxylic acid groups means its solubility is highly dependent on the pH of the aqueous medium.

As the pH of the solution rises above the pKa values of the carboxylic acid groups, they will deprotonate to form carboxylate anions. This ionization introduces charge and significantly increases the molecule's polarity, thereby enhancing its interaction with polar water molecules and leading to a substantial increase in aqueous solubility. The dicarboxylic nature of the molecule means this effect will be pronounced as the pH is adjusted to a basic range.

Organic Solvent Solubility: The Role of Polarity and Hydrogen Bonding

In organic solvents, the solubility of 2-(Carboxymethoxy)-5-fluorobenzoic acid is governed by the principle of "like dissolves like."

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are expected to be effective at solvating the molecule. Their polarity can interact with the carboxylic acid groups, while their aprotic nature does not interfere with the intramolecular hydrogen bonding that may exist.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to form favorable interactions with the carboxylic acid moieties of the solute. Consequently, good solubility is anticipated in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the two carboxylic acid groups and the ether linkage, 2-(Carboxymethoxy)-5-fluorobenzoic acid is expected to exhibit poor solubility in non-polar solvents.

The interplay between the molecule's ability to self-associate via hydrogen bonding and its interaction with the solvent molecules is a key determinant of its solubility in organic media.

Caption: Factors influencing the solubility of 2-(Carboxymethoxy)-5-fluorobenzoic acid.

Experimental Determination of Solubility: Protocols and Workflows

While computational predictions provide valuable initial insights, empirical determination of solubility remains the gold standard. The two primary methods employed are the thermodynamic and kinetic solubility assays.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the solubility of a compound at equilibrium and is considered the definitive measure of solubility.

Protocol:

  • Compound Preparation: Accurately weigh a sample of solid 2-(Carboxymethoxy)-5-fluorobenzoic acid.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline at a specific pH, or an organic solvent) to the solid compound. Ensure an excess of the solid is present to achieve saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in units such as mg/mL or µM.

Thermodynamic_Solubility_Workflow A Weigh Solid Compound B Add Solvent (Excess Solid) A->B C Equilibrate (24-48h agitation) B->C D Centrifuge & Filter C->D E Analyze Filtrate (HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility, often from a DMSO stock solution, which is particularly useful in early-stage drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-(Carboxymethoxy)-5-fluorobenzoic acid in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in the aqueous buffer of interest (e.g., PBS at various pH values) in a microtiter plate.

  • Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

  • Quantification (Optional): For a more quantitative kinetic solubility value, the supernatant can be separated and analyzed by HPLC-UV or LC-MS/MS.

Conclusion: A Data-Driven Approach to Formulation

The solubility of 2-(Carboxymethoxy)-5-fluorobenzoic acid is a multifaceted property dictated by its chemical structure and the surrounding solvent environment. Its dicarboxylic nature renders its aqueous solubility highly pH-dependent, a critical consideration for oral drug formulation and absorption in the gastrointestinal tract. In contrast, its solubility in organic solvents is governed by polarity and hydrogen bonding interactions. The provided experimental protocols offer robust methodologies for the precise determination of its solubility, enabling a data-driven approach to formulation development and the advancement of this compound in the drug discovery pipeline.

References

At present, specific experimental data for 2-(Carboxymethoxy)-5-fluorobenzoic acid is not publicly available. The principles and protocols described are based on established pharmaceutical sciences.

Exploratory

A Technical Guide to the Structural and Functional Distinctions Between 2-(Carboxymethoxy)-5-fluorobenzoic acid and 5-fluorosalicylic acid

Abstract This technical guide provides an in-depth analysis of the core differences between 5-fluorosalicylic acid and its derivative, 2-(carboxymethoxy)-5-fluorobenzoic acid, also systematically known as 2-((2-carboxy-4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the core differences between 5-fluorosalicylic acid and its derivative, 2-(carboxymethoxy)-5-fluorobenzoic acid, also systematically known as 2-((2-carboxy-4-fluorophenyl)oxy)acetic acid. While intrinsically linked through a direct synthetic pathway, these two compounds exhibit fundamentally different physicochemical properties and functional capabilities. 5-Fluorosalicylic acid is a versatile, phenolic building block widely utilized in medicinal chemistry. The conversion of its phenolic hydroxyl group to a carboxymethoxy ether linkage drastically alters its acidity, hydrogen bonding capacity, and, most notably, its metal-chelating properties. This guide elucidates these differences through a comparative analysis of their molecular structures, properties, and reactivity. Furthermore, it presents a detailed, field-proven protocol for the synthesis of 2-(carboxymethoxy)-5-fluorobenzoic acid from its parent salicylic acid, providing a practical framework for researchers. Understanding these distinctions is paramount for professionals in drug discovery and materials science when selecting appropriate molecular scaffolds and designing synthetic strategies.

Chapter 1: Comparative Molecular and Physicochemical Analysis

The fundamental distinction between 5-fluorosalicylic acid and 2-(carboxymethoxy)-5-fluorobenzoic acid lies in the functional group at the C2 position of the benzene ring. This single structural modification—the transformation of a phenolic hydroxyl group into an ether-linked acetic acid moiety—initiates a cascade of changes in the molecule's overall properties.

  • 5-Fluorosalicylic Acid (5-FSA) features a free hydroxyl (-OH) group ortho to the carboxylic acid. This arrangement is critical to its function, creating a classic ortho-hydroxybenzoic acid scaffold.

  • 2-(Carboxymethoxy)-5-fluorobenzoic Acid has this hydroxyl group alkylated to form a carboxymethoxy ether (-O-CH₂-COOH). This modification adds a second carboxylic acid group and a flexible ether linkage, fundamentally changing the molecule's character from a phenol to a di-acid ether.

Below is a direct structural comparison:

G cluster_0 5-Fluorosalicylic Acid cluster_1 2-(Carboxymethoxy)-5-fluorobenzoic acid A A B B G A 5-Fluorosalicylic Acid (Starting Material) B Step 1: Deprotonation NaOH (aq) A->B C Sodium 5-fluoro-2-oxidobenzoate (Nucleophilic Intermediate) B->C D Step 2: Alkylation (SN2) ClCH₂COOH C->D E Disodium 2-((carboxylatomethyl)oxy)-5-fluorobenzoate (Salt Intermediate) D->E F Step 3: Acidification HCl (aq) E->F G 2-(Carboxymethoxy)-5-fluorobenzoic acid (Final Product) F->G

Caption: Synthetic workflow from 5-FSA to its carboxymethoxy derivative.
Chapter 3: Divergent Applications in Research and Development

The structural modifications directly translate to distinct and non-interchangeable applications in scientific research and development.

Applications of 5-Fluorosalicylic Acid

As a foundational building block, 5-FSA is valued for its inherent functionalities:

  • Pharmaceutical Intermediate: It serves as a key starting material for more complex Active Pharmaceutical Ingredients (APIs). A notable example is its use in the synthesis of fluorinated deferasirox analogs, which are iron chelators. [1]Its structure is also found in scaffolds for developing anti-inflammatory and antimicrobial agents.

  • Metal Complexation and Sensing: Its ability to form highly fluorescent ternary complexes with lanthanide metals like terbium (Tb³⁺) makes it valuable in time-resolved fluorescence immunoassays. [1]Its pH-dependent complexation with copper (Cu²⁺) allows for its use in pH sensors. [1]* Materials Science: It can be used as a metalloligand to stabilize nanoclusters for applications in non-linear optics and photoluminescence. [1]

Potential Applications of 2-(Carboxymethoxy)-5-fluorobenzoic acid

While less documented, the structure of this di-acid derivative suggests its utility in different domains where the specific properties of 5-FSA are not required or are even detrimental:

  • Linkers for Metal-Organic Frameworks (MOFs): Dicarboxylic acids are primary components in the construction of MOFs. The defined geometry and rigidity of the phenyl ring, combined with the flexibility of the ether linkage, make this molecule a candidate for creating porous materials with specific functionalities.

  • Drug Discovery Fragments: In fragment-based drug design, the molecule could serve as a fragment that occupies a binding pocket requiring two acidic groups for hydrogen bonding or salt-bridge formation, connected by a semi-rigid spacer.

  • Polymer Chemistry: As a di-acid monomer, it could be incorporated into polyesters or polyamides, where the fluorine atom and ether linkage would impart properties like altered thermal stability, solubility, and chemical resistance.

Chapter 4: Experimental Protocol: Synthesis and Verification

This section provides a self-validating protocol for the synthesis of 2-(carboxymethoxy)-5-fluorobenzoic acid from 5-fluorosalicylic acid, based on the well-established Williamson ether synthesis. [2][3]

Materials and Reagents:
  • 5-Fluorosalicylic acid (5-FSA)

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid (ClCH₂COOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, pH paper, and filtration apparatus

Step-by-Step Methodology:
  • Preparation of Sodium 5-Fluorosalicylate Solution (Deprotonation): a. In a 250 mL round-bottom flask, dissolve 8.0 g (0.20 mol) of sodium hydroxide in 50 mL of deionized water. Use caution as this process is exothermic. b. To this solution, add 7.8 g (0.05 mol) of 5-fluorosalicylic acid. Stir the mixture until all the solid has dissolved. Causality Note: This step uses a molar excess of NaOH to ensure complete deprotonation of both the carboxylic acid and the more critical phenolic hydroxyl group, forming the dianion which is a potent nucleophile.

  • Preparation of Sodium Chloroacetate Solution: a. In a separate beaker, carefully dissolve 4.7 g (0.05 mol) of chloroacetic acid in 25 mL of deionized water. b. Slowly neutralize this solution with 2.0 g (0.05 mol) of sodium hydroxide dissolved in 20 mL of water. Cool the beaker in an ice bath during neutralization. Causality Note: Using the salt of chloroacetic acid is often preferred to minimize side reactions and handle the corrosive reagent more safely.

  • Alkylation Reaction (Sₙ2 Substitution): a. Add the sodium chloroacetate solution from Step 2 to the flask containing the sodium 5-fluorosalicylate solution. b. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1.5 to 2 hours. Causality Note: Heating provides the necessary activation energy for the Sₙ2 reaction between the phenoxide and the alkyl halide.

  • Work-up and Isolation (Precipitation): a. After the reflux period, cool the reaction mixture to room temperature. b. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise while stirring. Continuously check the pH with pH paper. Continue adding acid until the pH is approximately 1-2. c. A white precipitate of 2-(carboxymethoxy)-5-fluorobenzoic acid will form. Causality Note: The product exists as a water-soluble disodium salt. Strong acidification protonates both carboxylate groups, rendering the molecule neutral and causing it to precipitate from the aqueous solution. d. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. e. Collect the crude product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Purification and Verification (Self-Validation): a. Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water mixture to obtain the pure product. b. Verification (Melting Point): Dry the purified crystals and determine the melting point. It should be sharp and can be compared against literature values for analogous compounds. c. Verification (FT-IR Spectroscopy): Acquire an FT-IR spectrum. Confirm the disappearance of the broad phenolic O-H stretch characteristic of 5-FSA and the presence of a strong, broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) characteristic of the two carboxylic acid groups. An ether C-O stretch should also be visible. d. Verification (¹H NMR Spectroscopy): An NMR spectrum should confirm the presence of a new singlet corresponding to the methylene protons of the -O-CH₂-COOH group, typically in the 4.5-5.0 ppm range, integrating to 2H.

Conclusion

5-Fluorosalicylic acid and 2-(carboxymethoxy)-5-fluorobenzoic acid are distinct chemical entities whose differences are rooted in a single, synthetically accessible transformation. 5-Fluorosalicylic acid is a multifunctional building block defined by its phenolic hydroxyl group, which imparts potent metal-chelating abilities and serves as a reactive site for derivatization. By converting this hydroxyl group into a carboxymethoxy ether, one creates a new molecule with a fundamentally altered profile: a di-acid lacking the signature chelating properties of its precursor but gaining new potential as a linker, monomer, or dicarboxylic acid fragment. For the researcher, scientist, or drug development professional, recognizing this precursor-product relationship is essential for navigating chemical space and making informed decisions in the design and synthesis of novel molecules.

References
  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts. Retrieved February 22, 2026, from [Link]

  • Wikipedia contributors. (2024). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2026, from [Link]

  • 5-Fluorosalicylic acid | C7H5FO3 | CID 67658. (n.d.). PubChem, National Institutes of Health. Retrieved February 22, 2026, from [Link]

  • Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000). Synthesis of 5-Fluoro Salicylic Acid.
  • Preparation method of 5-fluoro salicylic acid. (2023). Google Patents (CN118405972B).
  • Benzoic acid, 2-(carboxymethoxy)- | C9H8O5 | CID 69461. (n.d.). PubChem, National Institutes of Health. Retrieved February 22, 2026, from [Link]

Sources

Foundational

2-(Carboxymethoxy)-5-fluorobenzoic acid pKa values and acidity constants

An In-Depth Technical Guide to the Acidity of 2-(Carboxymethoxy)-5-fluorobenzoic acid Prepared by: Gemini, Senior Application Scientist Abstract The acid dissociation constant, pKa, is a fundamental physicochemical param...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity of 2-(Carboxymethoxy)-5-fluorobenzoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

The acid dissociation constant, pKa, is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. This property is critical in drug development and chemical research, as it profoundly influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of the acidity of 2-(Carboxymethoxy)-5-fluorobenzoic acid, a disubstituted aromatic dicarboxylic acid. We will dissect the molecule's structure to predict its pKa values, explore the underlying electronic and steric effects of its functional groups, provide detailed experimental protocols for pKa determination, and discuss the significance of these values in a research context.

Molecular Structure and Dissociation Equilibria

2-(Carboxymethoxy)-5-fluorobenzoic acid is a dicarboxylic acid, meaning it possesses two acidic protons that dissociate in a stepwise manner. The two carboxylic acid groups are chemically distinct: one is directly attached to the aromatic ring (an aromatic carboxylic acid), and the other is part of an aliphatic side chain (an aliphatic carboxylic acid).

The dissociation can be represented by two equilibria:

H₂A ⇌ H⁺ + HA⁻ (governed by pKa₁) HA⁻ ⇌ H⁺ + A²⁻ (governed by pKa₂)

Where H₂A is the fully protonated molecule. The first dissociation (pKa₁) corresponds to the loss of the more acidic proton, while the second (pKa₂) corresponds to the loss of the less acidic proton from the resulting monoanion.

G cluster_0 Dissociation Pathway H2A 2-(Carboxymethoxy)-5-fluorobenzoic acid (Fully Protonated, H₂A) HA_minus Monoanion (HA⁻) H2A->HA_minus + H⁺ (pKa₁) A_2minus Dianion (A²⁻) HA_minus->A_2minus + H⁺ (pKa₂)

Caption: Stepwise dissociation of 2-(Carboxymethoxy)-5-fluorobenzoic acid.

Theoretical Analysis of Acidity and pKa Estimation

Factors Influencing the Acidity of the Aromatic Carboxylic Acid (pKa₁)

The acidity of the carboxylic acid group attached to the benzene ring is modulated by the fluorine and carboxymethoxy substituents. We start with the pKa of unsubstituted benzoic acid, which is approximately 4.20.[1][2]

  • Fluorine Substituent (-F): Located at the 5-position (meta to the aromatic carboxyl group), the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I).[3][4] This effect pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion and thereby increasing the acidity (lowering the pKa). The mesomeric (resonance) effect of halogens is generally weaker than their inductive effect.[5]

  • Carboxymethoxy Substituent (-OCH₂COOH): This group is at the 2-position (ortho to the aromatic carboxyl group) and introduces two significant influences:

    • Electronic Effects: The ether oxygen has opposing effects: a -I effect due to its electronegativity and a +M (electron-donating) mesomeric effect from its lone pairs.[5][6]

    • The Ortho Effect: Ortho substituents, regardless of their electronic nature, often cause a steric clash with the carboxylic acid group.[7] This forces the -COOH group to twist out of the plane of the aromatic ring. This loss of coplanarity inhibits resonance between the carboxyl group and the ring, which increases the acidity of the benzoic acid.[5][7]

Factors Influencing the Acidity of the Aliphatic Carboxylic Acid (pKa₂)

The second proton to dissociate is from the carboxymethoxy side chain. Its acidity is primarily influenced by the inductive effect of the adjacent ether oxygen and the substituted phenyl ring.

  • Reference Point: The pKa of acetic acid (CH₃COOH) is approximately 4.76.

  • Inductive Effect: The entire (5-fluoro-2-carboxyphenyl)oxy group acts as a strong electron-withdrawing substituent attached to the acetic acid moiety. Electron-withdrawing groups stabilize the carboxylate anion and increase acidity.[4][9] For comparison, the pKa of chloroacetic acid, where a single chlorine atom provides a strong -I effect, is 2.86.[9] While the substituted phenyl group's inductive effect is significant, it is transmitted through an oxygen atom and a methylene (-CH₂-) group, which will dampen its impact compared to a directly attached chlorine.

Experimental Determination of pKa Values

Precise pKa values must be determined empirically. Potentiometric titration is the most common and highly precise method for this purpose.[10][11]

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa values of a dicarboxylic acid like 2-(Carboxymethoxy)-5-fluorobenzoic acid.[11][12][13]

I. Materials and Reagents:

  • 2-(Carboxymethoxy)-5-fluorobenzoic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • High-purity deionized water

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

II. Instrumentation:

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Temperature-controlled reaction vessel

III. Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., 4, 7, and 10) to ensure accurate pH measurements.[12]

  • Sample Preparation: Accurately weigh the sample and dissolve it in deionized water to a known concentration (e.g., 1-10 mM). A co-solvent like methanol may be used if solubility is low, but this will yield an apparent pKa (pKaᵃ) specific to that solvent system.[10]

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes changes in activity coefficients.[12]

  • Initial Acidification: Add a small amount of 0.1 M HCl to the sample solution to lower the pH to ~2.0, ensuring the molecule is fully protonated (H₂A form) at the start.

  • Titration: Place the electrode in the solution and begin titrating with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[11]

  • Data Recording: Record the pH value and the corresponding volume of NaOH added. Collect a sufficient number of data points, especially in the buffer regions and near the equivalence points.

  • Data Analysis:

    • Plot pH versus the volume of NaOH added to generate a titration curve. For a dicarboxylic acid, this curve will show two distinct buffer regions and two equivalence points.

    • The pKa value is the pH at the half-equivalence point for each dissociation step.[12]

    • Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points. The volumes at the midpoints between the start and the first peak, and between the first and second peaks, are the half-equivalence points. The pH at these volumes corresponds to pKa₁ and pKa₂, respectively.

G cluster_workflow Potentiometric Titration Workflow A 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) B 2. Prepare Analyte Solution (Known Concentration, Constant Ionic Strength) A->B C 3. Fully Protonate Analyte (Adjust to pH ~2 with HCl) B->C D 4. Titrate with NaOH (Add titrant in small increments) C->D E 5. Record Data (pH vs. Volume of NaOH) D->E F 6. Plot Titration Curve (pH vs. Volume) E->F G 7. Determine Equivalence Points (First Derivative: ΔpH/ΔV) F->G H 8. Calculate pKa Values (pH at Half-Equivalence Points) G->H

Caption: Workflow for experimental pKa determination via potentiometric titration.

Alternative Method: UV-Vis Spectrophotometry

For compounds with low solubility or requiring smaller sample sizes, UV-Vis spectrophotometry is an excellent alternative.[10][14] The method relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra. By measuring the absorbance of the compound in a series of buffers with known pH values, a sigmoid curve of absorbance vs. pH can be generated, from which the pKa can be determined at the inflection point.[15][16]

Data Summary and Conclusion

The acidity of 2-(Carboxymethoxy)-5-fluorobenzoic acid is defined by two distinct pKa values, which can be estimated based on established structure-acidity relationships and determined experimentally.

ParameterEstimated ValuePrimary Influencing Factors
pKa₁ 2.8 - 3.5 Aromatic COOH: Strong -I effect of meta-fluorine; Steric ortho effect of the carboxymethoxy group.
pKa₂ 4.3 - 4.8 Aliphatic COOH: -I effect of the substituted phenyl ring; Electrostatic repulsion from the existing carboxylate anion.

Understanding these pKa values is paramount for researchers. In drug development, the ionization state dictates how a compound will behave in the physiological pH range of the body, affecting its ability to cross biological membranes and interact with its target.[17] For synthetic chemists, the pKa values inform the choice of reaction conditions, particularly in acid-base sensitive transformations and purification processes like extraction or chromatography. The detailed theoretical analysis and experimental protocols provided in this guide offer a robust framework for investigating the physicochemical properties of this and similar molecules.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • BenchChem. (n.d.). Physical and chemical properties of 2-Fluorobenzoic acid.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Gozalbes, R., et al. (2011). Rapid Determination of Ionization Constants (pKa)
  • CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid.
  • Unknown Author. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
  • Unknown Author. (n.d.). Acidity of Substituted Benzoic Acids : Electron-donating groups.
  • HCPG. (n.d.). Acidity of Carboxylic Acids.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
  • Berg, A. M., et al. (2007).
  • Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC.
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Vaia. (n.d.). Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid?.
  • BenchChem. (n.d.). The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide.
  • Chemistry Stack Exchange. (2020). Why is propenoic acid more acidic than p-methoxybenzoic acid?.
  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?.
  • Quora. (2017). Which is more acidic among p methyl benzoic acid and p methoxy benzoic acid and why?.
  • University of Oxford. (n.d.). Investigating the thermodynamic causes behind the anomalously large shifts in pKa values of benzoic acid-modified graphite and glassy carbon surfaces.
  • askIITians. (2011). My question is that carboxyl group(-COOH) is an electron withdrawing.
  • Kutt, A., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry.

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Exploratory

An In-depth Technical Guide to 2-(Carboxymethoxy)-5-fluorobenzoic Acid and Its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Carboxymethoxy)-5-fluorobenzoic acid and its closely related, commercially available analog, 2-(Carboxymethyl)-5-fluorobenzoic acid. It is intended for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Carboxymethoxy)-5-fluorobenzoic acid and its closely related, commercially available analog, 2-(Carboxymethyl)-5-fluorobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging fluorinated benzoic acid derivatives as versatile building blocks in medicinal chemistry and organic synthesis.

Compound Identification and Structural Elucidation

The nomenclature of substituted benzoic acids can often lead to ambiguity. While direct commercial listings and extensive literature for "2-(Carboxymethoxy)-5-fluorobenzoic acid" are scarce, a structurally similar and readily available compound, 2-(Carboxymethyl)-5-fluorobenzoic acid , is widely documented and supplied by major chemical vendors.

  • Compound of Primary Interest: 2-(Carboxymethyl)-5-fluorobenzoic acid

  • CAS Number: 583880-95-9[1]

  • Synonym(s): 2-(carboxymethyl)-5-fluorobenzoic acid[1]

The structural difference lies in the linker between the carboxylic acid group and the phenyl ring: a methylene group (-CH2-) in the commercially available compound versus an ether linkage (-O-CH2-) implied by the "methoxy" term. For clarity, this guide will focus on the documented and accessible 2-(Carboxymethyl)-5-fluorobenzoic acid , while drawing contextual parallels from the broader class of fluorinated and carboxymethoxy-substituted benzoic acids.

Caption: Chemical structure of 2-(Carboxymethyl)-5-fluorobenzoic acid.

Physicochemical Properties and Commercial Availability

Understanding the physicochemical properties of a compound is paramount for its application in research and development. The fluorine substituent significantly influences the electronic properties and acidity of the benzoic acid moiety.

Key Properties

The following properties for 2-(Carboxymethyl)-5-fluorobenzoic acid have been compiled from various commercial suppliers.

PropertyValueSource(s)
CAS Number 583880-95-9[1]
Molecular Formula C₉H₇FO₄[1]
Purity Typically ≥97% or ≥98%[1]
Appearance Solid
Storage Temperature 2-8°C, sealed in dry conditions[1]
InChI Key FXXMBGNOEIFPTJ-UHFFFAOYSA-N[1]
Commercial Suppliers

2-(Carboxymethyl)-5-fluorobenzoic acid is available from several chemical suppliers, indicating its utility as a building block in organic synthesis. Pricing is typically available upon logging into the respective supplier's website.

SupplierPurityNotes
Sigma-Aldrich ≥98%Marketed under Leyan / Shanghai Haohong Scientific Co.,Ltd.[1]
Ambeed, Inc. 97%Available through the Sigma-Aldrich marketplace.
RHAWN 97%-

Synthesis and Reactivity Insights

Retrosynthetic Analysis and Potential Synthetic Routes

A plausible synthetic route could involve the functionalization of a pre-existing fluorinated benzoic acid derivative. The synthesis of the related 2-(carboxymethyl)-5-methoxy-benzoic acid involves the hydrolysis of a corresponding diester, which is a common strategy for producing dicarboxylic acids.

Target 2-(Carboxymethyl)-5-fluorobenzoic acid Diester Corresponding Diester Derivative Target->Diester Ester Hydrolysis Precursor Fluorinated Benzoic Acid Precursor Diester->Precursor Functional Group Interconversion BuildingBlock 2-(Carboxymethyl)-5- fluorobenzoic acid Scaffold Core Molecular Scaffold BuildingBlock->Scaffold Incorporation via Chemical Synthesis API Active Pharmaceutical Ingredient (API) Scaffold->API Further Modification

Caption: Role as a building block in API synthesis.

Examples from Related Compounds

Derivatives of fluorobenzoic acid have been successfully incorporated into a variety of therapeutic agents, including:

  • Anti-inflammatory Agents: The 2-fluorobenzoic acid motif has been explored in the design of selective COX-2 inhibitors.

  • Antiviral Treatments: Fluorinated building blocks, such as 5-fluoro-2-methylbenzoic acid, are used in the synthesis of HIV-1 integrase inhibitors.

  • Oncology: Certain fluorinated compounds have shown promise in inducing apoptosis in cancer cells.

Analytical Methodologies

For researchers working with fluorinated benzoic acids, robust analytical methods are crucial for quantification and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable and widely available technique suitable for routine quality control. A typical method would involve:

  • Stationary Phase: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., with 0.05% acetic acid) and an organic solvent like acetonitrile.

  • Detection: UV detection at a wavelength appropriate for the aromatic system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex matrices.

  • Sample Preparation: Derivatization is often required to increase the volatility of the benzoic acid. This can be achieved by converting the carboxylic acid groups to their methyl esters using a reagent like BF₃-methanol.

  • Separation: A capillary column suitable for separating aromatic compounds.

  • Detection: Mass spectrometry provides both quantification and structural confirmation.

Conclusion

While "2-(Carboxymethoxy)-5-fluorobenzoic acid" remains an elusive compound in commercial catalogs, its close analog, 2-(Carboxymethyl)-5-fluorobenzoic acid (CAS 583880-95-9) , presents a valuable and accessible tool for chemical and pharmaceutical research. The strategic incorporation of fluorine continues to be a powerful strategy in modern drug discovery, and building blocks like this provide a gateway to novel therapeutic agents with improved pharmacological profiles. This guide has aimed to provide a foundational understanding of this compound, its properties, and its potential applications, thereby empowering researchers to make informed decisions in their synthetic endeavors.

References

  • thelabchemicals. (n.d.). 2-(Carboxymethyl)-5-fluorobenzoic acid-R065701. Retrieved February 22, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of O-(carboxymethoxy) benzoic acid (CAS 635-53-0). Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Benzoic acid, 2-(carboxymethoxy)-. Retrieved February 22, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). 2-(carboxymethyl)benzoic acid. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 4-(Carboxymethoxy)benzoic acid. Retrieved February 22, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(carboxymethoxy)benzoic acid (C9H8O5). Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved February 22, 2026, from [Link]

  • International Journal of Creative Research Thoughts. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved February 22, 2026, from [Link]

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Protocols & Analytical Methods

Method

Synthesis of (5-Fluoro-2-carboxyphenoxy)acetic Acid: A Detailed Protocol for O-Alkylation

Introduction The O-alkylation of phenolic compounds is a fundamental transformation in organic synthesis, enabling the formation of aryl ethers. This application note provides a comprehensive protocol for the O-alkylatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The O-alkylation of phenolic compounds is a fundamental transformation in organic synthesis, enabling the formation of aryl ethers. This application note provides a comprehensive protocol for the O-alkylation of 5-fluorosalicylic acid with chloroacetic acid, a specific application of the venerable Williamson ether synthesis.[1][2][3] This reaction is of significant interest to researchers in medicinal chemistry and drug development, as the resulting (5-fluoro-2-carboxyphenoxy)acetic acid scaffold is a key structural motif in various pharmacologically active molecules.

The Williamson ether synthesis proceeds via an SN2 mechanism, wherein a phenoxide ion acts as a nucleophile, attacking an alkyl halide.[2][4] In this specific protocol, the phenolic hydroxyl group of 5-fluorosalicylic acid is first deprotonated by a strong base to form the more nucleophilic phenoxide. This phenoxide then displaces the chloride ion from chloroacetic acid to form the desired ether linkage. The presence of the fluorine atom and the carboxylic acid group on the salicylic acid moiety introduces electronic and steric factors that can influence the reaction's efficiency and require careful control of reaction conditions.

This document will provide a detailed, step-by-step methodology, delve into the underlying reaction mechanism, and address critical safety considerations for handling the involved reagents.

Reaction Scheme

Materials and Reagents

Reagent/MaterialGradeSupplierComments
5-Fluorosalicylic Acid≥98%e.g., Sigma-Aldrich
Chloroacetic Acid≥99%e.g., Sigma-AldrichHighly Toxic and Corrosive
Sodium Hydroxide (NaOH)Pellets, ≥97%e.g., Fisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)e.g., VWR
Deionized Water
Diethyl EtherAnhydrouse.g., Sigma-Aldrich
Sodium Sulfate (Na₂SO₄)Anhydrouse.g., Fisher Scientific

Safety Precautions

Chloroacetic acid is highly toxic and corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed, in contact with skin, or if inhaled. [5][6][7][8][9] Always handle chloroacetic acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, a face shield, and a lab coat.[6][7][9] An emergency shower and eyewash station should be readily accessible.[6]

5-Fluorosalicylic acid can cause skin and eye irritation. Standard laboratory safety practices should be followed.

Sodium hydroxide and concentrated hydrochloric acid are corrosive and should be handled with care, using appropriate PPE.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[2][3][10]

Step 1: Formation of the Sodium Phenoxide Salt

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.0 g of sodium hydroxide (NaOH) pellets in 10 mL of deionized water. The dissolution is exothermic, so allow the solution to cool to room temperature.

  • To the cooled NaOH solution, add 5.0 g of 5-fluorosalicylic acid.

  • Stir the mixture at room temperature until the 5-fluorosalicylic acid has completely dissolved, resulting in a clear solution of the sodium salt.

Rationale: The strong base (NaOH) deprotonates the phenolic hydroxyl group of 5-fluorosalicylic acid, which is more acidic than the carboxylic acid proton in this basic medium, forming the sodium phenoxide. This phenoxide is a much stronger nucleophile than the neutral phenol, which is essential for the subsequent SN2 reaction.

Step 2: O-Alkylation Reaction

  • To the solution from Step 1, add a solution of 4.5 g of chloroacetic acid dissolved in 10 mL of deionized water.

  • Fit the round-bottom flask with a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Rationale: The phenoxide attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group in an SN2 fashion.[4] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 3: Work-up and Product Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. This will cause the product to precipitate out of the solution. The pH can be checked using pH paper.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

Rationale: Acidification protonates the carboxylate groups of both the product and any unreacted chloroacetic acid, rendering them less soluble in the aqueous medium and causing them to precipitate. Cooling the mixture further decreases the solubility of the product, maximizing the yield.

Step 4: Purification

  • The crude product can be purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water).

  • Dissolve the crude solid in a minimal amount of boiling solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Rationale: Recrystallization is a purification technique that separates the desired product from impurities based on differences in their solubility at different temperatures.

Characterization

The identity and purity of the final product, (5-fluoro-2-carboxyphenoxy)acetic acid, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, O-H, C-O-C).

  • Mass Spectrometry (MS): To determine the molecular weight.

Reaction Mechanism and Key Considerations

The O-alkylation of 5-fluorosalicylic acid with chloroacetic acid follows the general mechanism of the Williamson ether synthesis.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 5-Fluorosalicylic_Acid 5-Fluorosalicylic Acid Phenoxide Sodium 5-fluoro-2-carboxyphenoxide 5-Fluorosalicylic_Acid->Phenoxide + NaOH NaOH NaOH H2O H₂O Chloroacetic_Acid Chloroacetic Acid Product (5-Fluoro-2-carboxyphenoxy)acetic Acid Phenoxide->Product + Chloroacetic Acid NaCl NaCl

Caption: Reaction mechanism workflow.

The reaction is generally favorable; however, potential side reactions can occur. C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen, is a possible competing pathway, although O-alkylation is typically favored under these conditions.[11][12] The choice of a strong base and a polar protic solvent (water) helps to favor the desired O-alkylation.

Quantitative Data Summary

ParameterValue
Reactants
5-Fluorosalicylic Acid5.0 g
Chloroacetic Acid4.5 g
Sodium Hydroxide4.0 g
Reaction Conditions
TemperatureReflux (~100 °C)
Time1.5 - 2 hours
Expected Yield
Theoretical Yield~6.9 g
Typical % Yield75-85% (post-recrystallization)

Experimental Workflow Diagram

G A 1. Dissolve NaOH in H₂O B 2. Add 5-Fluorosalicylic Acid (Formation of Phenoxide) A->B C 3. Add Chloroacetic Acid Solution B->C D 4. Reflux for 1.5-2 hours C->D E 5. Cool to Room Temperature D->E F 6. Acidify with conc. HCl to pH 1-2 (Precipitation) E->F G 7. Cool in Ice Bath F->G H 8. Vacuum Filtration G->H I 9. Wash with Cold H₂O H->I J 10. Recrystallize from Hot Water I->J K 11. Dry Product Under Vacuum J->K L 12. Characterize Product (MP, NMR, IR, MS) K->L

Caption: Experimental workflow for the synthesis.

References

  • Experiment 06 Williamson Ether Synthesis. Available from: [Link]

  • MiraCosta College. Chemistry 211 Experiment 4. Available from: [Link]

  • The Williamson Ether Synthesis. Available from: [Link]

  • PubMed. Alkylation of phenol: a mechanistic view. Available from: [Link]

  • Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. Available from: [Link]

  • PENTA. Chloroacetic acid. Available from: [Link]

  • NJ.gov. Common Name: CHLOROACETIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP. Available from: [Link]

  • ResearchGate. Reaction pathway for the direct O-alkylation. Available from: [Link]

  • ACS Publications. Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Available from: [Link]

  • Zibo Anhao Chemical Co., Ltd. Understanding the Applications and Safety Measures of Chloroacetic Acid in Everyday Life. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Chloroacetic acid. Available from: [Link]

Sources

Application

Using 2-(Carboxymethoxy)-5-fluorobenzoic acid as a pharmaceutical intermediate

An In-Depth Technical Guide to 2-(Carboxymethoxy)-5-fluorobenzoic Acid as a Pharmaceutical Intermediate Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Carboxymethoxy)-5-fluorobenzoic Acid as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(Carboxymethoxy)-5-fluorobenzoic acid. We will explore its chemical properties, synthesis, and critical role as a versatile intermediate in the synthesis of advanced pharmaceutical compounds. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and reliable results.

Introduction: The Strategic Value of 2-(Carboxymethoxy)-5-fluorobenzoic Acid

2-(Carboxymethoxy)-5-fluorobenzoic acid is a substituted aromatic dicarboxylic acid that has emerged as a significant building block in medicinal chemistry. Its structure is notable for three key features that impart strategic advantages in drug design:

  • A Fluorine Substituent: The fluorine atom at the C-5 position can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and bioavailability.[1][2] The introduction of fluorine is a well-established strategy in modern drug design to fine-tune the physicochemical properties of a lead compound.[2][3]

  • Dual Carboxylic Acid Groups: The presence of two carboxylic acid moieties, one directly attached to the benzene ring and the other via a methoxy linker, offers differential reactivity and multiple points for molecular elaboration. This allows for the construction of complex molecular architectures and the exploration of diverse chemical space.

  • Structural Rigidity and Defined Vectorial-Exit Points: The phenyl ring provides a rigid scaffold, while the two acid groups act as well-defined points for connecting to other molecular fragments, making it an ideal component for fragment-based drug discovery and lead optimization.

These attributes make 2-(Carboxymethoxy)-5-fluorobenzoic acid a valuable intermediate for developing novel therapeutics, particularly in areas like oncology, inflammation, and infectious diseases.[4][5]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective use.

Physicochemical Data

The key properties of 2-(Carboxymethoxy)-5-fluorobenzoic acid are summarized below.

PropertyValueSource
CAS Number 583880-95-9
Molecular Formula C₉H₇FO₄
Molecular Weight 214.15 g/mol Calculated
Appearance White to off-white solid/powderGeneral observation for similar compounds
Purity ≥98%
Storage Temperature 2-8°C
InChI Key FXXMBGNOEIFPTJ-UHFFFAOYSA-N
Safety, Handling, and Storage

Safe handling is paramount in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar fluorobenzoic acids provide essential guidance.[6][7][8]

  • Hazard Identification: Fluorinated benzoic acids are generally classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[7] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Based on supplier data, refrigerated storage (2-8°C) is recommended.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Synthesis and Reaction Mechanisms

While multiple synthetic routes can be envisioned, a common and logical approach to synthesizing 2-(Carboxymethoxy)-5-fluorobenzoic acid involves the Williamson ether synthesis starting from a commercially available fluorinated salicylic acid derivative.

Representative Synthetic Pathway

The following workflow illustrates a plausible synthesis from 5-fluorosalicylic acid.

cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification (Hydrolysis) A 5-Fluorosalicylic acid C Methyl 5-fluorosalicylate A->C Reflux B Methanol (MeOH) Sulfuric Acid (H₂SO₄, cat.) B->A D Methyl 5-fluorosalicylate F Diester Intermediate D->F Anhydrous THF E Sodium Hydride (NaH) Ethyl Bromoacetate E->D G Diester Intermediate I 2-(Carboxymethoxy)-5-fluorobenzoic acid G->I Acidic Workup (HCl) H Lithium Hydroxide (LiOH) THF/Water H->G A 2-(Carboxymethoxy)- 5-fluorobenzoic acid D Selective Amidation (Position 2) A->D B Amine 1 (R₁-NH₂) B->D C Amine 2 (R₂-NH₂) F Second Amidation (Carboxymethoxy position) C->F E Mono-amide Intermediate D->E E->F G Final Drug Candidate (Diamide Structure) F->G

Caption: Generalized workflow for synthesizing diamide drug candidates.

This strategy is particularly relevant for designing inhibitors of proteins where ligands must occupy two distinct but adjacent pockets, such as in certain kinases or proteases. The fluorinated benzoic acid core acts as a rigid spacer, while the R₁ and R₂ groups can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties. [10]

Detailed Application Protocols

The following protocols are representative of how 2-(Carboxymethoxy)-5-fluorobenzoic acid would be used in a drug discovery setting.

Protocol 1: Synthesis of a Benzamide Intermediate via Amide Coupling

This protocol details the coupling of the more reactive aromatic carboxylic acid with a primary amine, a foundational step in many synthetic routes. [10][11] Objective: To synthesize a mono-amide derivative by selectively reacting the carboxylic acid at the C-2 position.

Materials:

  • 2-(Carboxymethoxy)-5-fluorobenzoic acid

  • Target primary amine (e.g., Aniline, as a model)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer, round-bottom flask, nitrogen line, and standard glassware.

Workflow Diagram:

A Dissolve Reagents in DMF B Activate Carboxylic Acid with HATU/DIPEA A->B C Add Amine Stir at RT B->C D Aqueous Workup (HCl, NaHCO₃, Brine) C->D E Dry & Concentrate D->E F Purify (Column Chromatography) E->F

Caption: Experimental workflow for a standard amide coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(Carboxymethoxy)-5-fluorobenzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add DIPEA (3.0 eq). The base is critical for activating the coupling reagent and neutralizing the acid formed during the reaction. Cool the mixture to 0°C in an ice bath. This helps to control the initial exothermic reaction upon adding the coupling agent.

  • Coupling: Add HATU (1.2 eq) portion-wise to the cooled solution. HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid to an activated ester, which is then susceptible to nucleophilic attack by the amine.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-6 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted starting acid and HATU byproducts), and brine. [10]6. Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzamide product.

Protocol 2: Analytical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Verifying the purity of intermediates and final compounds is non-negotiable. HPLC with UV detection is a standard method for this purpose. [12][13] Objective: To determine the purity of a synthesized batch of a 2-(Carboxymethoxy)-5-fluorobenzoic acid derivative.

Instrumentation and Parameters:

ParameterSpecification
Instrument Standard HPLC system with UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Filter the solution through a 0.22 µm syringe filter before injection to protect the HPLC column from particulate matter.

Data Analysis: The purity is calculated based on the relative peak area of the main product peak compared to the total area of all observed peaks in the chromatogram. A purity level of >95% is typically required for subsequent synthetic steps or biological screening.

Conclusion

2-(Carboxymethoxy)-5-fluorobenzoic acid represents a strategically designed pharmaceutical intermediate. Its inherent structural and electronic properties provide a robust platform for the synthesis of complex and potentially potent drug candidates. By understanding the rationale behind its synthesis and application, as detailed in the protocols above, researchers can effectively leverage this building block to accelerate their drug discovery programs. The combination of a fluorinated core with bifunctional carboxylic acid handles ensures its continued relevance in the pursuit of novel therapeutics.

References

  • Pike, V. W. (2009). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. National Center for Biotechnology Information. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • AFG Bioscience LLC. (2016). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • Szopa, C. et al. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Retrieved from [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • ResearchGate. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • PubMed. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Retrieved from [Link]

  • PubMed. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Retrieved from [Link]

  • FAQ. (2021). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. Retrieved from [Link]

  • EurekAlert!. (2022). Synthetic routes to pharmaceuticals greatly expanded leading to new and more effective treatments. Retrieved from [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Strategic Synthesis of Dicarboxylic Acid-Based Linkers Utilizing 2-(Carboxymethoxy)-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract & Introduction: The Strategic Value of Fluorinated Dicarboxylic Acid Linkers In modern therapeutic desi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract & Introduction: The Strategic Value of Fluorinated Dicarboxylic Acid Linkers

In modern therapeutic design and materials science, the linker is not merely a spacer but a critical component that dictates the physicochemical properties, stability, and biological activity of the final construct. Dicarboxylic acids are foundational pillars in the construction of linkers for Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Metal-Organic Frameworks (MOFs).[1][2][3] They provide two points of attachment, enabling the conjugation of distinct molecular entities.

The subject of this guide, 2-(Carboxymethoxy)-5-fluorobenzoic acid , is a particularly valuable building block. Its structure offers several distinct advantages:

  • Orthogonal Reactivity Potential: The two carboxylic acid groups exhibit different steric and electronic environments, potentially allowing for sequential or selective activation.

  • Fluorine Substitution: The presence of a fluorine atom can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity of the final conjugate through favorable electrostatic interactions.[4][5][6] This "fluorine editing" is a well-established strategy in medicinal chemistry for optimizing drug candidates.[5]

  • Conformational Constraint: The ether linkage and the substitution pattern on the benzene ring introduce a degree of conformational rigidity, which can be advantageous in positioning the linked moieties for optimal interaction with their biological targets.

This document provides a comprehensive guide to the strategic use of 2-(Carboxymethoxy)-5-fluorobenzoic acid, detailing the underlying principles of its activation and providing a robust, self-validating protocol for its conversion into a diamide-based linker.

Physicochemical Properties & Safety Mandates

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Key Properties of 2-(Carboxymethoxy)-5-fluorobenzoic Acid
PropertyValue
Molecular Formula C9H7FO5
Molecular Weight 214.15 g/mol
Appearance Typically an off-white to white solid powder.[7]
Key Functional Groups Aromatic Carboxylic Acid, Aliphatic Carboxylic Acid, Fluoro Substituent, Ether Linkage
Hazard Identification and Safe Handling

2-(Carboxymethoxy)-5-fluorobenzoic acid and related fluorinated benzoic acids are classified as hazardous chemicals.[7][8] Adherence to the following safety protocols is mandatory.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7][10] Ensure that eyewash stations and safety showers are readily accessible.[8]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[7][8][10]

    • Handling: Avoid breathing dust.[9] Wash hands thoroughly after handling.[7][8] Do not get in eyes, on skin, or on clothing.[8]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and amines (in the absence of activation).[8]

Core Directive: The Chemistry of Amide Bond Formation

The direct reaction of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures, requiring high heat that would degrade complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the cornerstone of linker synthesis.

The Activation Mechanism

The process universally involves an initial reaction between the carboxylic acid and a coupling reagent. This forms a highly reactive intermediate (e.g., an O-acylisourea ester for carbodiimides, or an active ester for uronium/aminium salts), which is then susceptible to nucleophilic attack by the amine.

Amide_Bond_Formation cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH Active_Intermediate Activated Intermediate (R-CO-X) Carboxylic_Acid->Active_Intermediate + Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, DCC) Coupling_Reagent->Active_Intermediate Amide_Bond Amide Product (R-CO-NH-R') Active_Intermediate->Amide_Bond + Amine Amine R'-NH2 Amine->Amide_Bond

Caption: General mechanism for amide bond formation.

Selecting the Right Coupling Reagent

The choice of coupling reagent is critical and depends on the substrate. For a molecule like 2-(Carboxymethoxy)-5-fluorobenzoic acid, factors to consider include the potential for steric hindrance and the differing pKa values of the two acid groups.

  • Carbodiimides (e.g., DCC, EDC): Effective but can lead to epimerization in chiral substrates and the formation of difficult-to-remove urea byproducts. The use of additives like HOBt can mitigate these issues.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Highly efficient and fast-acting. HATU is particularly effective for sterically hindered substrates and less-reactive amines. These are often the reagents of choice for complex syntheses.

  • Phosphonium Salts (e.g., PyBOP): Similar in efficacy to uronium salts, known for clean reactions and high yields.

For this protocol, we select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its high efficiency and proven success with challenging substrates, ensuring a high probability of converting both carboxylic acid groups.[11]

Experimental Protocol: Synthesis of a Diamide Linker

This protocol details the synthesis of a representative diamide linker by coupling 2-(Carboxymethoxy)-5-fluorobenzoic acid with two equivalents of a model primary amine, benzylamine.

Materials & Reagents
ReagentCAS No.M.W.QuantityMolesEq.
2-(Carboxymethoxy)-5-fluorobenzoic acid25134-31-4214.15214 mg1.0 mmol1.0
Benzylamine100-46-9107.15225 mg (230 µL)2.1 mmol2.1
HATU148893-10-1380.23798 mg2.1 mmol2.1
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24517 mg (700 µL)4.0 mmol4.0
N,N-Dimethylformamide (DMF), Anhydrous68-12-2-10 mL--
Dichloromethane (DCM)75-09-2-50 mL--
1M Hydrochloric Acid (HCl)7647-01-0-30 mL--
Saturated Sodium Bicarbonate (NaHCO3)144-55-8-30 mL--
Brine (Saturated NaCl)7647-14-5-30 mL--
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9-~2 g--
Step-by-Step Synthesis Workflow

Caption: Experimental workflow for diamide linker synthesis.

Protocol:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Carboxymethoxy)-5-fluorobenzoic acid (214 mg, 1.0 mmol) and HATU (798 mg, 2.1 mmol).

    • Add anhydrous DMF (10 mL) to dissolve the solids.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add DIPEA (700 µL, 4.0 mmol) to the stirred solution. The base is added to deprotonate the carboxylic acids and neutralize the HCl byproduct. Allow the mixture to stir for 15 minutes at 0 °C for pre-activation.

  • Amine Addition:

    • Add benzylamine (230 µL, 2.1 mmol) dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Workup:

    • Pour the reaction mixture into a separatory funnel containing Dichloromethane (DCM, 50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove excess base, saturated NaHCO3 (2 x 15 mL) to remove unreacted acid and HOBt byproduct from HATU, and finally with brine (1 x 30 mL).

  • Isolation:

    • Dry the separated organic layer over anhydrous MgSO4.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure diamide product.

Characterization and Data

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure. ¹⁹F NMR should be used to confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Expected Outcome
ParameterExpected Result
Product Name N¹,N²-dibenzyl-2-((4-benzylcarbamoyl)-2-fluorophenoxy)acetamide
Yield 75-90%
Purity (HPLC) >95%
Appearance White to off-white solid
HRMS (ESI+) Calculated for C23H22FN3O3 [M+H]⁺: 408.1718, Found: [Value will vary]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient activation time or reagent stoichiometry. Steric hindrance.Increase reaction time. Add an additional 0.2 eq of HATU and DIPEA. Consider gentle heating (40-50 °C) if starting material persists.
Low Yield Product loss during aqueous workup. Inefficient purification.Ensure pH is correct during washes. Use care during extractions. Optimize chromatography conditions (different solvent system or column size).
Side Product Formation Reaction of amine with HATU coupling reagent.Ensure the pre-activation step (acid + HATU + base) is allowed to proceed for 10-15 minutes before adding the amine.

References

  • Sigma-Aldrich. (2025, April 30). Safety Data Sheet for 5-Chloro-2-fluorobenzoic acid. Available at: [Link]

  • SynZeal. (n.d.). Safety Data Sheet for 4-Fluorobenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Depiction of synthesized dicarboxylic acid linkers. Available at: [Link]

  • Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available at: [Link]

  • FAQ. (2021, January 26). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available at: [Link]

  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Available at: [Link]

  • Beilstein Journals. (2024, December 5). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Available at: [Link]

  • MDPI. (2022, June 24). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Available at: [Link]

  • PubMed. (2020, January 10). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film. Available at: [Link]

  • Royal Society of Chemistry. (2017, May 10). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. Available at: [Link]

  • PubMed. (2001, May 15). Characterization of dicarboxylic acids for cellulose hydrolysis. Available at: [Link]

  • CD Bioparticles. (n.d.). 2d-Carboxylic MOFs Linkers. Available at: [Link]

Sources

Application

The Strategic Application of 2-(Carboxymethoxy)-5-fluorobenzoic Acid in Fragment-Based Drug Discovery: A Detailed Guide

Abstract Fragment-Based Drug Discovery (FBDD) has cemented its position as a cornerstone in modern medicinal chemistry, offering an efficient path to novel lead compounds, especially for intractable targets. This applica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its position as a cornerstone in modern medicinal chemistry, offering an efficient path to novel lead compounds, especially for intractable targets. This application note provides a comprehensive technical guide on the strategic utilization of the fragment 2-(Carboxymethoxy)-5-fluorobenzoic acid in FBDD campaigns. We will dissect the rationale for its inclusion in fragment libraries by examining its advantageous physicochemical properties. Furthermore, this document outlines detailed, field-proven protocols for primary screening and hit validation using Surface Plasmon Resonance (SPR) and X-ray crystallography. This guide is tailored for researchers, scientists, and drug development professionals aiming to harness sophisticated fragment-based strategies to invigorate their discovery pipelines.

The FBDD Paradigm: Building Drugs Piece by Piece

Fragment-Based Drug Discovery (FBDD) represents a paradigm shift from traditional high-throughput screening (HTS). Instead of screening large, complex molecules, FBDD employs libraries of small, low-complexity molecules, or "fragments," typically with a molecular weight under 300 Daltons.[1][2] The fundamental principle of FBDD is rooted in the efficiency of chemical space exploration; smaller fragments can form higher-quality, more efficient interactions with a protein target.[3] Although these initial "hits" often display weak binding affinities (in the high micromolar to millimolar range), they provide exceptionally valuable starting points for chemical elaboration into potent, selective, and drug-like candidates.[4][5] This approach has proven successful in delivering clinical candidates and even marketed drugs, such as Vemurafenib and Venetoclax.[6][7]

2-(Carboxymethoxy)-5-fluorobenzoic Acid: A Privileged Fragment

The careful curation of a fragment library is a critical determinant of an FBDD campaign's success. 2-(Carboxymethoxy)-5-fluorobenzoic acid (CAS: 583880-95-9) is a prime example of a "privileged" fragment, possessing a constellation of chemical features that make it a versatile probe for a wide array of protein binding sites.

Rationale for Selection:

The strategic utility of this fragment stems from its distinct functionalities:

  • Dual Carboxylic Acids: The presence of two acidic groups provides a rich source of hydrogen bond donors and acceptors, enabling the formation of robust salt-bridge and hydrogen bond interactions with polar amino acid residues (e.g., Lysine, Arginine, Histidine) in a binding pocket.

  • Fluorine Substitution: The fluorine atom is a bioisostere of a hydrogen atom but with profound effects on a molecule's properties. It can enhance binding affinity through favorable electrostatic interactions, modulate pKa, and improve metabolic stability, all while adding minimal steric bulk.[8]

  • Ether Linkage: The carboxymethoxy group's ether linkage introduces a degree of conformational flexibility, allowing the fragment to adopt an optimal binding pose within the target's topography.

Physicochemical Properties:

While experimental data for 2-(Carboxymethoxy)-5-fluorobenzoic acid is not extensively published, we can infer its properties from its structure and comparison to its non-fluorinated analog, 2-(Carboxymethoxy)benzoic acid (PubChem CID: 69461).[9]

PropertyEstimated ValueSignificance in FBDD
Molecular Weight214.15 g/mol Falls comfortably within the "Rule of Three" for fragments (<300 Da), providing ample opportunity for subsequent chemical growth.[1]
XLogP3~1.2 - 1.5A balanced lipophilicity suggests good aqueous solubility, which is crucial for biophysical screening, while maintaining potential for cell permeability.[9]
Hydrogen Bond Donors2The two carboxylic acid protons are potent hydrogen bond donors.
Hydrogen Bond Acceptors5The carbonyl and ether oxygens serve as hydrogen bond acceptors, increasing the likelihood of specific interactions.
Rotatable Bonds4Offers a moderate degree of flexibility to adapt to the binding site without a significant entropic penalty upon binding.

Experimental Design: A Step-by-Step Guide to Implementation

A robust FBDD workflow is iterative, beginning with a sensitive primary screen to identify binders, followed by rigorous biophysical and structural validation to confirm the binding mode and inform subsequent chemistry efforts.[6]

FBDD_Workflow cluster_screening Primary Screening & Hit Triage cluster_elaboration Structure-Guided Lead Generation A Fragment Library (incl. 2-(Carboxymethoxy)-5-fluorobenzoic acid) B Primary Biophysical Screen (e.g., Surface Plasmon Resonance) A->B Identify Binders C Hit Confirmation (Dose-response & Orthogonal Methods) B->C Initial Hits D Structural Biology (X-ray Crystallography) C->D Confirmed Hits E Identify Growth Vectors (Fragment Growing, Linking, Merging) D->E Binding Pose F Iterative Medicinal Chemistry & Bio-evaluation E->F Design Analogs G Lead Candidate F->G

Figure 1: A comprehensive workflow for a Fragment-Based Drug Discovery campaign, from initial screening to lead generation.

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions typical of fragments. It provides real-time kinetic data (association and dissociation rates) and affinity measurements (KD).[10][11]

Detailed Protocol: SPR Screening

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling chemistry.

    • Expert Insight: Aim for a low immobilization density (e.g., 2000-4000 Response Units) to minimize mass transport limitations, a common artifact when screening small molecules.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of 2-(Carboxymethoxy)-5-fluorobenzoic acid in 100% DMSO.

    • For a primary screen, prepare a 200 µM solution in running buffer (e.g., HBS-EP+ buffer) with a final DMSO concentration matched across all samples and controls (typically 1-2%).

  • Screening Execution:

    • Inject the fragment solution over the protein surface and a reference flow cell (an activated/deactivated surface without protein) to enable double referencing.

    • Monitor the binding response in real-time. A stable signal during the injection phase indicates binding.

  • Hit Confirmation (Dose-Response):

    • For initial hits, perform a dose-response experiment by injecting a series of concentrations (e.g., 8 concentrations from 1 mM down to 7.8 µM) of the fragment.

    • Fit the equilibrium binding responses against concentration to a steady-state affinity model to determine the dissociation constant (KD).

  • Data Analysis and Triage:

    • Prioritize hits based on KD, ligand efficiency (LE), and visual inspection of the sensorgrams for clean binding kinetics.

    • Trustworthiness Check: True binders should exhibit a concentration-dependent response. Exclude any fragments that show non-specific binding to the reference surface.

Structural Validation by X-ray Crystallography

X-ray crystallography is the gold standard for validating fragment hits, providing atomic-level detail of the binding mode.[12][13] This structural information is invaluable for guiding the subsequent structure-based drug design efforts.[14][15]

Detailed Protocol: Co-crystallization

  • Protein Preparation:

    • Concentrate the purified target protein to 5-15 mg/mL in a low-salt buffer to promote crystallization.

  • Fragment Soaking or Co-crystallization:

    • Co-crystallization: Add 2-(Carboxymethoxy)-5-fluorobenzoic acid to the protein solution at a 5-10 fold molar excess. Set up crystallization screens (e.g., sitting or hanging drop vapor diffusion) against a broad range of commercially available screens.

    • Fragment Soaking (Alternative): If apo crystals of the target protein are readily available, soak them in a cryo-protectant solution containing 1-10 mM of the fragment for a defined period (minutes to hours).

    • Expert Insight: Due to the often-weak affinity of fragments, co-crystallization can be challenging. Soaking is often a more successful and higher-throughput approach.

  • Crystal Harvesting and Data Collection:

    • Harvest suitable crystals using a cryo-loop and flash-cool them in liquid nitrogen.

    • Collect diffraction data at a synchrotron beamline for the highest possible resolution.

  • Structure Solution and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.

    • Analyze the binding pose to identify key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the fragment and the protein.

Fragment_Optimization cluster_strategies Structure-Guided Optimization Strategies A 2-(Carboxymethoxy)-5-fluorobenzoic acid (Validated Hit) B Fragment Growing: Extend from the fluorophenyl ring to engage a nearby hydrophobic pocket. A->B From Binding Pose C Fragment Linking: Identify a second fragment binding in a proximal pocket and link the two. A->C From Binding Pose D Fragment Merging: Combine structural features with an overlapping fragment. A->D From Binding Pose E Design & Synthesize New Analogs B->E C->E D->E F Evaluate Affinity, Selectivity, & ADME Properties E->F

Figure 2: Conceptual diagram illustrating the primary strategies for evolving a validated fragment hit into a more potent lead compound.

Conclusion: A Versatile Starting Point for Innovation

2-(Carboxymethoxy)-5-fluorobenzoic acid exemplifies the qualities of a high-value fragment for FBDD. Its combination of hydrogen bonding capacity, tunable electronics via the fluorine substituent, and appropriate physicochemical properties makes it a versatile starting point for tackling a diverse range of protein targets. By integrating sensitive biophysical screening methods like SPR with high-resolution structural techniques such as X-ray crystallography, researchers can effectively leverage this and similar fragments to accelerate the journey from initial hit to viable lead candidate, ultimately paving the way for the next generation of innovative therapeutics.

References

  • Shraga, E., et al. (2021). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience. [Link]

  • Boyd, S., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. [Link]

  • Kumar, A., et al. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Schade, M., & Hirsch, A. K. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • Ciulli, A., & Williams, G. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Sartorius. (Date not available). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. [Link]

  • Navratilova, I., & Hopkins, A. L. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Hennig, M., & Gygli, G. (2010). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery.
  • Simpson, F., & Skarzynski, T. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Protein & Peptide Letters. [Link]

  • AlKharboush, D. F., et al. (2025). Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B. [Link]

  • AlKharboush, D. F., et al. (2025). Fragment-based drug discovery: A graphical review. ResearchGate. [Link]

  • PubChem. (Date not available). Benzoic acid, 2-(carboxymethoxy)-. [Link]

  • PubChem. (Date not available). 3-({[2-(Carboxymethoxy)-4-Fluorobenzoyl]amino}methyl)benzoic Acid. [Link]

Sources

Method

Recrystallization and purification techniques for 2-(Carboxymethoxy)-5-fluorobenzoic acid

An Application Note and Protocol for the Recrystallization and Purification of 2-(Carboxymethoxy)-5-fluorobenzoic acid Introduction 2-(Carboxymethoxy)-5-fluorobenzoic acid is a bifunctional aromatic compound whose struct...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Recrystallization and Purification of 2-(Carboxymethoxy)-5-fluorobenzoic acid

Introduction

2-(Carboxymethoxy)-5-fluorobenzoic acid is a bifunctional aromatic compound whose structural motif is of significant interest to researchers in medicinal chemistry and materials science. As a substituted phenoxyacetic acid derivative, it serves as a valuable building block for the synthesis of complex molecules where high purity is not merely desirable but essential for predictable reaction outcomes and the biological activity of the final products. Impurities, such as unreacted starting materials or by-products from its synthesis, can lead to ambiguous analytical results, lower yields in subsequent steps, and potentially confounding biological data.

This application note provides a comprehensive, validated protocol for the purification of 2-(Carboxymethoxy)-5-fluorobenzoic acid using recrystallization. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the underlying scientific principles that govern the purification process. It is designed for researchers, scientists, and drug development professionals to achieve high-purity material consistently. The protocols herein are designed as a self-validating system, integrating analytical checks to confirm the efficacy of the purification.

Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility between the desired compound and its impurities in a given solvent at different temperatures[1]. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one[2].

The Causality of Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization and is directly related to the quality and yield of the purified product[3]. An ideal solvent should:

  • Dissolve the compound sparingly or be insoluble at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react chemically with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For 2-(Carboxymethoxy)-5-fluorobenzoic acid, the molecular structure—containing two polar carboxylic acid groups, a fluoro substituent, and an ether linkage—suggests that polar solvents capable of hydrogen bonding are excellent starting candidates. Structurally similar compounds like phenoxyacetic acid and benzoic acid can be effectively recrystallized from water or aqueous ethanol, providing a strong rationale for exploring these systems[4][5].

Potential Impurities

The nature of impurities is dictated by the synthetic route. A common synthesis for phenoxyacetic acid derivatives is the Williamson ether synthesis. For the target molecule, this would likely involve the reaction of a salt of 5-fluoro-2-hydroxybenzoic acid with a haloacetate, such as sodium chloroacetate.

Potential impurities could therefore include:

  • Unreacted Starting Materials: 5-fluoro-2-hydroxybenzoic acid, sodium chloroacetate.

  • By-products: Small amounts of isomeric products or dimers.

  • Residual Solvents: Solvents used in the synthesis.

A well-chosen recrystallization solvent should ideally keep these impurities dissolved in the cold mother liquor, allowing the pure target compound to crystallize out.

Experimental Protocols

Protocol 2.1: Small-Scale Solvent Screening

Before committing to a bulk purification, a small-scale screening of potential solvents is essential to identify the optimal system.

Methodology:

  • Place approximately 20-30 mg of the crude 2-(Carboxymethoxy)-5-fluorobenzoic acid into several small test tubes.

  • To each tube, add a different solvent (e.g., deionized water, ethanol, isopropanol, ethyl acetate, acetone, ethanol/water 1:1) dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL is added. Note the solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, heat the test tube in a water bath or on a hot plate, adding more solvent in small portions until the solid dissolves completely.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the tube with a glass rod or place it in an ice-water bath to induce crystallization[5].

  • Evaluate the quality and quantity of the crystals formed. The ideal solvent will yield a large crop of well-formed crystals upon cooling.

Data Presentation: Solvent Screening Observations

Solvent SystemSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingRemarks
Deionized WaterSparingly solubleSolubleGood crystal formationPromising candidate
EthanolSolubleVery SolublePoor recovery expectedMay be suitable as a co-solvent
IsopropanolModerately solubleVery SolubleLow recovery expectedConsider for mixed-solvent system
Ethyl AcetateSparingly solubleModerately SolubleMay be effectiveCheck for oiling out
Ethanol/Water (1:1)Sparingly solubleSolubleGood crystal formationExcellent candidate

This table should be filled out by the researcher based on their experimental observations.

Protocol 2.2: Validated Bulk Recrystallization

This protocol assumes that an aqueous system (e.g., deionized water or an ethanol/water mixture) was identified as optimal in the screening phase.

Materials:

  • Crude 2-(Carboxymethoxy)-5-fluorobenzoic acid

  • Optimal solvent (e.g., Deionized Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add the minimum amount of the chosen cold solvent to create a slurry.

  • Heating: Gently heat the flask on a hot plate with stirring. Add small portions of hot solvent from a separate beaker until the solid just dissolves. Adding an excess of solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes[2].

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel[3].

  • Crystallization: Cover the flask with a watch glass or an inverted beaker and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities[1].

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel[1].

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to dry on the funnel by drawing air through them for 15-20 minutes. Then, transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either air-drying or in a vacuum oven at a modest temperature.

Diagram: Recrystallization and Purity Validation Workflow

Recrystallization_Workflow cluster_prep Preparation & Purification cluster_analysis Analysis & Validation Crude Crude Material Screen Solvent Screening Crude->Screen Small Scale Recrystal Bulk Recrystallization (Dissolution, Cooling, Filtration) Screen->Recrystal Select Optimal Solvent Purified Purified Crystals Recrystal->Purified MP Melting Point Analysis Purified->MP HPLC HPLC Analysis Purified->HPLC NMR NMR Spectroscopy Purified->NMR Final Validated High-Purity Product MP->Final Confirm Purity HPLC->Final Confirm Purity NMR->Final Confirm Purity

Caption: Workflow from crude material to validated high-purity product.

Protocol 2.3: Purity Assessment

The success of the recrystallization must be validated empirically. Compare the analytical data of the crude starting material with the final recrystallized product.

A. Melting Point Determination

  • Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically < 1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

  • Procedure: Determine the melting point of both the crude and purified samples using a calibrated melting point apparatus.

  • Expected Outcome: The recrystallized product should exhibit a significantly sharper and higher melting point range compared to the crude material.

B. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is a highly sensitive method for quantifying purity.

  • Procedure:

    • Prepare stock solutions of both crude and purified material in a suitable solvent (e.g., acetonitrile/water).

    • Analyze the samples using a reversed-phase C18 column with a UV detector.

    • Calculate purity based on the relative area percentage of the main peak.

  • Expected Outcome: The HPLC chromatogram of the purified sample should show a significant increase in the area percentage of the main product peak and a reduction or elimination of impurity peaks visible in the crude sample's chromatogram.

Data Presentation: Suggested HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, linear gradient to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H NMR provides detailed information about the structure and chemical environment of hydrogen atoms in a molecule. It can be used to confirm the structure of the desired product and identify impurities if their signals do not overlap.

  • Procedure: Acquire a ¹H NMR spectrum of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Outcome: The spectrum should be clean, with signals corresponding only to the protons of 2-(Carboxymethoxy)-5-fluorobenzoic acid. The absence of signals attributable to starting materials or other by-products confirms high purity.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was added; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Induce crystallization by scratching the flask or adding a seed crystal[5].
"Oiling out" The boiling point of the solvent is higher than the melting point of the solute; the compound is insoluble in the solvent at all temperatures.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool again. Alternatively, choose a lower-boiling point solvent.
Low recovery of material Too much solvent was used; premature filtration; crystals are moderately soluble in the cold solvent.Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath before filtration. Minimize the volume of cold solvent used for washing the filter cake.
Colored crystals obtained Colored impurities are co-crystallizing with the product.Add activated charcoal to the hot solution before the crystallization step, followed by hot filtration to remove the charcoal and the adsorbed impurities[2].

Conclusion

This application note details a robust and validated methodology for the purification of 2-(Carboxymethoxy)-5-fluorobenzoic acid via recrystallization. By understanding the principles of solvent selection and systematically applying the described protocols for purification and analysis, researchers can confidently and consistently obtain high-purity material. The integration of analytical techniques such as melting point determination and HPLC is critical for a self-validating workflow, ensuring the final product meets the stringent purity requirements for advanced research and development applications.

References

  • Quora. (2019, February 16). How to recrystallize phenoxyacetic acid. Retrieved from Quora. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from UMSL Chemistry. [Link]

  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved from StudyMoose. [Link]

  • St. Olaf College. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from St. Olaf College Chemistry. [Link]

  • University of Toronto. (n.d.). Recrystallisation of benzoic acid. Retrieved from University of Toronto Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-(Carboxymethoxy)-5-fluorobenzoic Acid Under Thermal Stress

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for 2-(Carboxymethoxy)-5-fluorobenzoic acid. This resource provides in-depth troubleshooting guide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for 2-(Carboxymethoxy)-5-fluorobenzoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of this compound, specifically the prevention of unwanted decarboxylation during heating in experimental protocols. As Senior Application Scientists, we have curated this guide to combine theoretical principles with practical, field-tested solutions.

Understanding the Challenge: The Dual Carboxyl Functionality

2-(Carboxymethoxy)-5-fluorobenzoic acid presents a unique stability challenge due to its two distinct carboxylic acid moieties: an aromatic carboxyl group directly attached to the benzene ring and an aliphatic carboxyl group as part of the carboxymethoxy side chain. Heating this molecule can potentially lead to the loss of carbon dioxide (CO₂) from either of these groups, altering the chemical structure and compromising the integrity of your experiment. The primary goal is to maintain the molecule's structure by preventing this decarboxylation.

Frequently Asked Questions (FAQs)

Q1: At what temperatures does decarboxylation of 2-(Carboxymethoxy)-5-fluorobenzoic acid become a significant concern?

While a precise decomposition temperature for this specific molecule is not widely published, aromatic carboxylic acids are generally more resistant to thermal decarboxylation than many aliphatic carboxylic acids. However, decarboxylation can be promoted at elevated temperatures, often starting to become a concern at temperatures exceeding 150°C, especially in the presence of catalysts or certain solvents.[1] For fluorinated benzoic acids, high temperatures can lead to decarboxylation, resulting in the formation of fluorobenzene.[2]

Q2: Which of the two carboxyl groups is more susceptible to decarboxylation?

The aromatic carboxyl group is generally more stable and less prone to decarboxylation than the aliphatic carboxyl group of the carboxymethoxy moiety. Decarboxylation of simple benzoic acids requires high temperatures.[3] However, the stability of the carboxymethoxy group is influenced by the ether linkage. While phenoxyacetic acid itself is relatively stable, the electronic effects of the fluorine and the other carboxylic acid group on the ring can influence the lability of the side chain.

Q3: Can the solvent choice influence the rate of decarboxylation?

Absolutely. Polar aprotic solvents can sometimes facilitate decarboxylation.[4] The choice of solvent can impact the transition state energy of the decarboxylation reaction. For reactions requiring heat, it is advisable to use the lowest boiling point solvent that is suitable for the desired chemical transformation.

Q4: Are there any catalytic impurities that can promote decarboxylation?

Yes, trace amounts of transition metals or strong acids/bases can catalyze decarboxylation at lower temperatures than would be expected for the pure compound.[5] It is crucial to use high-purity reagents and solvents and to ensure that the reaction vessel is scrupulously clean.

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This section provides a structured approach to troubleshoot and mitigate decarboxylation during your experiments.

Issue 1: Suspected Decarboxylation Leading to Low Yield or Impure Product

Symptoms:

  • Lower than expected yield of the desired product.

  • Presence of unexpected byproducts in NMR, LC-MS, or GC-MS analysis, potentially corresponding to the decarboxylated species (e.g., 2-methoxy-4-fluorobenzoic acid or 5-fluoro-2-methylphenol).

Troubleshooting Workflow:

A Low Yield / Impurity Detected B Analyze Reaction Parameters A->B Start Troubleshooting C Hypothesis: Thermal Decarboxylation B->C D Confirm Hypothesis C->D Test D->B Not Confirmed (Consider other side reactions) E Implement Mitigation Strategies D->E Confirmed F Re-evaluate Results E->F F->B If issue persists

Workflow for troubleshooting decarboxylation.

Step-by-Step Mitigation Strategies:

  • Temperature Optimization:

    • Action: Systematically lower the reaction temperature in small increments (e.g., 5-10°C).

    • Rationale: Decarboxylation is a thermally driven process. Reducing the thermal energy of the system is the most direct way to decrease the rate of this unwanted side reaction. Monitor the reaction progress at lower temperatures; a longer reaction time may be required to achieve the desired conversion of your starting material.

  • Solvent Selection:

    • Action: If the reaction allows, consider switching to a lower-boiling point solvent.

    • Rationale: This physically limits the maximum temperature of the reaction to the boiling point of the solvent under atmospheric pressure.

  • pH Control:

    • Action: Ensure the reaction medium is not strongly acidic or basic, unless required by the reaction chemistry. If possible, maintain a near-neutral pH.

    • Rationale: Both acidic and basic conditions can catalyze the decarboxylation of certain carboxylic acids.

  • Inert Atmosphere:

    • Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: While decarboxylation itself is not an oxidative process, an inert atmosphere can prevent other temperature-induced side reactions that might generate species that could catalyze decarboxylation.

Issue 2: Gradual Decomposition of 2-(Carboxymethoxy)-5-fluorobenzoic acid During Prolonged Heating

Symptoms:

  • Reaction monitoring (e.g., by TLC or LC-MS) shows a gradual decrease in the concentration of the starting material, accompanied by the appearance of a new, unidentified spot/peak, even if the desired reaction is slow to proceed.

Troubleshooting Strategies:

StrategyRationale
Use of a Milder Base/Acid If the reaction requires a base or acid, switch to a less harsh or non-nucleophilic alternative to minimize catalysis of decarboxylation.
In Situ Reagent Generation If a reactive species is required, consider methods for its in situ generation at a lower temperature to avoid pre-heating the starting material.
Microwave-Assisted Synthesis For some reactions, microwave heating can provide rapid and localized heating, potentially reducing the overall reaction time and minimizing thermal decomposition.
Flow Chemistry In a continuous flow reactor, the residence time at high temperature can be precisely controlled, often minimizing the formation of degradation products compared to batch reactions.

Experimental Protocol: Monitoring Thermal Stability

To assess the thermal stability of 2-(Carboxymethoxy)-5-fluorobenzoic acid under your specific experimental conditions, a simple control experiment is recommended.

Objective: To determine the onset temperature of decarboxylation in a given solvent.

Materials:

  • 2-(Carboxymethoxy)-5-fluorobenzoic acid

  • High-purity solvent of choice (e.g., DMSO, DMF, Toluene)

  • Reaction vessel with a condenser and temperature probe

  • Inert gas supply (Nitrogen or Argon)

  • Analytical equipment (e.g., HPLC, LC-MS, or ¹H NMR)

Procedure:

  • Dissolve a known concentration of 2-(Carboxymethoxy)-5-fluorobenzoic acid in the chosen solvent in the reaction vessel.

  • Take an initial sample (t=0) for analysis.

  • Begin stirring and slowly heat the solution under an inert atmosphere.

  • Increase the temperature in 10°C increments, holding at each temperature for a set period (e.g., 30 minutes).

  • Take a sample at each temperature interval for analysis.

  • Analyze the samples to quantify the amount of remaining 2-(Carboxymethoxy)-5-fluorobenzoic acid and to detect the formation of any decarboxylated byproducts.

Data Interpretation: Plot the percentage of the remaining starting material against temperature. The temperature at which a significant decrease in the starting material concentration is observed indicates the threshold for thermal instability under these conditions.

Mechanistic Considerations

The decarboxylation of the carboxymethoxy side chain would likely proceed through a different mechanism than the aromatic carboxyl group. The former might involve the formation of a zwitterionic intermediate or a concerted pericyclic elimination, though this is speculative without specific experimental data. The decarboxylation of the aromatic ring is more likely to occur under more forcing conditions, potentially involving a protodecarboxylation mechanism in the presence of a proton source.

cluster_0 Potential Decarboxylation Pathways A 2-(Carboxymethoxy)-5-fluorobenzoic acid B Heat C Decarboxylation of Aliphatic Acid B->C Pathway 1 (More Likely) D Decarboxylation of Aromatic Acid B->D Pathway 2 (Less Likely) E 2-Methoxy-4-fluorobenzoic acid + CO₂ C->E F 5-Fluoro-2-methoxyphenol + CO₂ D->F

Sources

Optimization

Overcoming steric hindrance in 2-(Carboxymethoxy)-5-fluorobenzoic acid coupling

Technical Support Center: 2-(Carboxymethoxy)-5-fluorobenzoic Acid Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Carboxymethoxy)-5-fluorobenzoic Acid

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the amide coupling of 2-(Carboxymethoxy)-5-fluorobenzoic acid. Its unique structure presents specific, yet surmountable, synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling reaction with 2-(Carboxymethoxy)-5-fluorobenzoic acid failing or resulting in low yields?

Answer: The primary challenge with this substrate is steric hindrance. The molecule has a bulky carboxymethoxy group (-O-CH₂-COOH) positioned ortho to the primary carboxylic acid targeted for coupling. This ortho-substituent physically blocks the approach of the amine and coupling reagents to the carboxyl group's reaction center.[1][2] This steric congestion significantly slows down the rate of nucleophilic attack by the amine onto the activated carboxylate intermediate, which is a critical step in amide bond formation.[3] In many cases, standard coupling conditions are simply not potent enough to overcome this physical barrier, leading to reaction failure or poor conversion.

Visualizing the Challenge

The diagram below illustrates how the ortho-substituent shields the target carboxylic acid, impeding the approach of the amine nucleophile.

Caption: Steric shielding of the carboxylic acid by the ortho-substituent.

Q2: Which common coupling reagents are likely to be ineffective and why?

Answer: Standard coupling reagents that often struggle with sterically hindered substrates like this one include:

  • Carbodiimides (DCC, EDC) with standard additives (HOBt, DMAP): While forming an O-acylisourea intermediate, this activated species can be bulky.[4] The subsequent nucleophilic attack by the amine is often too slow in a sterically congested environment, allowing the intermediate to rearrange into an unreactive N-acylurea or other side products.

  • Simple Acid Chlorides (via SOCl₂ or (COCl)₂): While converting the carboxylic acid to a highly reactive acyl chloride is a classic activation strategy, the harsh conditions required can be incompatible with other functional groups on complex molecules.[5] Furthermore, even with this activation, the steric barrier to amine approach remains.

These methods fail because the activation energy required for the sterically encumbered transition state is too high under typical reaction conditions.

Q3: What are the most effective strategies for successfully coupling this hindered acid?

Answer: Overcoming this challenge requires moving beyond standard protocols to methods that either increase the reactivity of the activated intermediate or minimize the steric bulk around the reactive center. The two most reliable strategies are: (A) utilizing highly potent coupling reagents and (B) converting the carboxylic acid to a small, highly reactive acyl fluoride intermediate.

Strategy A: High-Potency Coupling Reagents

Modern coupling reagents, particularly uronium and phosphonium salts, are designed to be highly efficient, even for difficult couplings.[6]

  • Uronium/Aminium Salts (HATU, HCTU, TBTU, COMU): These reagents react with the carboxylic acid to form activated esters (e.g., OAt or O-6-ClBt esters) that are significantly more reactive than those formed with HOBt. The leaving groups are designed to have lower pKa values, making them better leaving groups and accelerating the rate of amidation. HATU is particularly effective due to the "neighboring group participation" effect from the pyridine nitrogen in its HOAt leaving group, which further catalyzes the reaction.

  • Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts, these reagents generate highly reactive activated esters. A key advantage of phosphonium reagents is that they do not have a guanidinium moiety, which prevents a potential side reaction where the free amine is "capped" by the coupling reagent, a known issue with uronium salts when used in excess.[7]

Strategy B: Acyl Fluoride Intermediates

This is an exceptionally powerful method for sterically hindered substrates.[8][9] The strategy involves the in situ conversion of the carboxylic acid to an acyl fluoride.

  • Why it works: The fluorine atom is the smallest and most electronegative halogen. The resulting acyl fluoride is highly reactive, yet the small size of the fluoride atom minimizes additional steric bulk at the reaction center, making it more accessible to the incoming amine.[9] This combination of high reactivity and low steric profile makes it ideal for challenging couplings.[8][10]

  • Reagents for Acyl Fluoride Formation: Modern fluorinating agents allow for mild, in situ formation of the acyl fluoride. Effective reagents include:

    • BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate)

    • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) [11]

    • Cyanuric Fluoride

Q4: How do I choose the right strategy for my specific amine coupling partner?

Answer: The choice of strategy depends on the properties of both your acid and your amine. The following workflow provides a decision-making framework.

Decision Workflow for Coupling Strategy

G Start Start: Coupling to 2-(Carboxymethoxy)-5-fluorobenzoic acid CheckAmine Is the amine also sterically hindered or electron-deficient? Start->CheckAmine StrategyA Strategy A: Use High-Potency Reagent (e.g., HATU, PyBOP) CheckAmine->StrategyA No (Primary, unhindered amine) StrategyB Strategy B: Convert to Acyl Fluoride (e.g., using BTFFH, Deoxo-Fluor) CheckAmine->StrategyB Yes (Secondary, bulky, or aniline-type amine) Optimize If yield is still low, increase temperature (40-85°C) and/or reaction time. StrategyA->Optimize Suboptimal Result Success Reaction Success StrategyA->Success StrategyB->Optimize Suboptimal Result StrategyB->Success Optimize->Success

Caption: Decision workflow for selecting the optimal coupling strategy.

Comparative Analysis of Recommended Coupling Reagents

The table below summarizes the key features of the recommended coupling reagents for this challenging substrate.

Reagent ClassExample(s)Mechanism of ActivationRelative Efficacy (Hindered)Key Considerations
Carbodiimide EDC/HOBtForms O-acylisourea intermediateLowProne to side reactions (N-acylurea formation) with slow amine attack. Generally insufficient for this substrate.
Uronium Salt HATU, HCTUForms highly reactive OAt or O-6-ClBt estersHighExtremely efficient. HATU is often the first choice. Potential for amine "capping" if used in large excess.[7]
Phosphonium Salt PyBOP, PyAOPForms highly reactive OBt or OAt estersHighExcellent efficiency, comparable to HATU. No risk of guanidinylation side reactions.[7]
Fluorinating Agent BTFFH, Deoxo-FluorForms acyl fluoride intermediate in situVery HighConsidered one of the best methods for severely hindered substrates.[8][9] Reaction may require elevated temperatures to drive to completion.[8]

Experimental Protocols

Protocol 1: High-Potency Uronium Salt Coupling using HATU

This protocol is a robust starting point for coupling with primary or less-hindered secondary amines.

Materials:

  • 2-(Carboxymethoxy)-5-fluorobenzoic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.5 - 3.0 equiv)

  • Anhydrous Solvent: DMF, NMP, or DCM

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 2-(Carboxymethoxy)-5-fluorobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in the anhydrous solvent (to a concentration of approx. 0.1-0.2 M).

  • Add the amine (1.1 - 1.2 equiv) to the solution.

  • Add the base (DIPEA or Collidine, 2.5 - 3.0 equiv) to the stirred solution at room temperature. Note: Using a non-nucleophilic hindered base like DIPEA is crucial.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Protocol 2: Acyl Fluoride Mediated Coupling (In Situ Generation)

This protocol is recommended for highly hindered or electronically deficient amines where Protocol 1 may be insufficient.[8][10]

Materials:

  • 2-(Carboxymethoxy)-5-fluorobenzoic acid (1.0 equiv)

  • Fluorinating Agent (e.g., Deoxo-Fluor®, 1.1 equiv)

  • Amine (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Solvent: DCM or THF

Procedure:

  • Acyl Fluoride Formation:

    • Under an inert atmosphere, dissolve 2-(Carboxymethoxy)-5-fluorobenzoic acid (1.0 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the fluorinating agent (e.g., Deoxo-Fluor®, 1.1 equiv) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired. This solution is used directly in the next step.

  • Amidation:

    • In a separate flask, dissolve the amine (1.2 equiv) and DIPEA (3.0 equiv) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the freshly prepared acyl fluoride solution from step 1 to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. For particularly challenging substrates, heating to 40-80 °C may be necessary to drive the reaction to completion.[8] Monitor by TLC or LC-MS.

  • Workup and Purification:

    • Follow the same workup and purification procedures as described in Protocol 1.

References

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ChemistryViews. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Advanced Science News. [Link]

  • Zhang, W., et al. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters. [Link]

  • LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology. [Link]

  • Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Caron, T., et al. (2023). Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Chiacchio, M. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

Sources

Troubleshooting

Minimizing side products in the synthesis of fluorinated phenoxyacetic acids

Technical Support Center: Synthesis of Fluorinated Phenoxyacetic Acids A Guide to Minimizing Side Products for Researchers and Drug Development Professionals Frequently Asked Questions (FAQs) & Troubleshooting Q1: My rea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Fluorinated Phenoxyacetic Acids

A Guide to Minimizing Side Products for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, and I'm isolating unreacted fluorophenol. What's going wrong?

This is a common issue that typically points to incomplete deprotonation of the starting fluorophenol. The Williamson ether synthesis, the cornerstone of this process, requires the formation of a phenoxide ion to act as a nucleophile.[1][2]

Causality and Resolution:

  • Insufficient Base Strength: The acidity of phenols can vary. If your chosen base is too weak, it won't fully deprotonate the fluorophenol, leaving it unreactive. For instance, sodium bicarbonate (NaHCO₃) may be inadequate for less acidic phenols.[3]

    • Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[3] In cases with particularly unreactive starting materials, a very strong base like sodium hydride (NaH) can be employed, though with caution due to its high reactivity.[3][4]

  • Presence of Moisture: If you are using a moisture-sensitive base like NaH, any water in your reaction flask or solvent will quench the base, rendering it ineffective.

    • Solution: Ensure all glassware is thoroughly dried, and use an anhydrous solvent.

Q2: I'm observing a significant amount of a byproduct with a similar mass to my desired product, but it has different properties. What could it be?

This observation often suggests the formation of a C-alkylation product instead of the desired O-alkylation product. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[1][5]

Causality and Resolution:

  • Solvent Effects: The choice of solvent plays a critical role in directing the reaction towards either O- or C-alkylation.[5]

    • Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the oxygen of the phenoxide, "shielding" it and making it less available for nucleophilic attack. This can favor C-alkylation.[5]

    • Aprotic Polar Solvents (e.g., DMF, DMSO, acetonitrile): These solvents do not hydrogen bond with the phenoxide, leaving the oxygen atom more accessible for O-alkylation. This generally leads to higher yields of the desired phenoxyacetic acid.[1][6]

    • Solution: Employ a dipolar aprotic solvent to minimize C-alkylation side products.[1]

  • Counter-ion Effects: While less commonly the primary cause, the nature of the cation can influence the O/C alkylation ratio.

.dot graph TD { A[Fluorophenol] -- Base --> B(Phenoxide Ion); B -- O-Alkylation(Desired Pathway) --> C{Fluorinated Phenoxyacetic Acid Ester}; B -- C-Alkylation(Side Reaction) --> D{C-Alkylated Fluorophenol}; subgraph "Reaction Conditions" E(Solvent); F(Base); end E -- influences --> B; F -- influences --> B; } .dot

Caption: O- vs. C-Alkylation Pathways

Q3: My purification is difficult due to a persistent impurity. I suspect hydrolysis of my alkylating agent. How can I prevent this?

The common alkylating agent, ethyl chloroacetate, is susceptible to hydrolysis, especially under basic conditions.[7][8] This hydrolysis can lead to the formation of chloroacetic acid or glycolic acid, which can complicate the workup and purification.[7][8]

Causality and Resolution:

  • Reaction Conditions: The presence of water and a strong base accelerates the hydrolysis of ethyl chloroacetate.[9]

    • Solution:

      • Anhydrous Conditions: As mentioned previously, ensure your reaction is as dry as possible.

      • Order of Addition: Add the ethyl chloroacetate to the reaction mixture after the fluorophenol has been fully deprotonated by the base. This minimizes the time the ester is exposed to the basic aqueous conditions before reacting with the phenoxide.

      • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can be highly effective. The catalyst transports the phenoxide ion from the aqueous phase (or solid surface) into the organic phase where the ethyl chloroacetate is dissolved. This allows the reaction to occur in the organic phase, away from the bulk of the aqueous base, thereby reducing the rate of hydrolysis.[10][11][12]

.dot graph LR { subgraph "Aqueous Phase" A(Phenoxide Ion) -- PTC --> B(PTC-Phenoxide Complex); end subgraph "Organic Phase" C(Ethyl Chloroacetate); D(Fluorinated Phenoxyacetic Acid Ester); end B -- Reacts with --> C; C --> D; } .dot

Caption: Role of Phase-Transfer Catalysis

Q4: I am concerned about potential decarboxylation of my final product. Under what conditions might this occur?

Decarboxylation, the loss of CO₂, is a potential side reaction for phenoxyacetic acids, particularly under harsh thermal or certain catalytic conditions.[13][14]

Causality and Resolution:

  • High Temperatures: Prolonged heating at high temperatures during the reaction or purification (e.g., distillation) can induce decarboxylation.

  • Oxidative Conditions: Certain oxidative reagents can promote decarboxylative reactions.[13][14]

    • Solution:

      • Moderate Reaction Temperatures: Aim for the lowest effective temperature to achieve a reasonable reaction rate.

      • Purification Method: For purification, consider recrystallization over distillation if the product is thermally sensitive.[15] Finding a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures is key.[15]

Optimized Protocol for the Synthesis of 2-(4-Fluorophenoxy)acetic acid

This protocol is designed to minimize the formation of common side products.

Materials:

  • 4-Fluorophenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Tetrabutylammonium bromide (TBAB - optional, as a phase-transfer catalyst)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophenol and anhydrous potassium carbonate to anhydrous acetone. If using a phase-transfer catalyst, add tetrabutylammonium bromide at this stage.

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-fluorophenoxide.

  • Alkylation: Slowly add ethyl chloroacetate to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)acetate.

  • Hydrolysis:

    • To the crude ester, add a solution of sodium hydroxide in a mixture of water and ethanol.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Purification:

    • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. The 2-(4-fluorophenoxy)acetic acid will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry.

    • If further purification is needed, recrystallize the product from a suitable solvent system (e.g., water-ethanol mixture).

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃Sufficiently strong for deprotonation, less harsh than NaOH or NaH.
Solvent Anhydrous AcetoneAprotic solvent to favor O-alkylation.[16]
Alkylating Agent Ethyl chloroacetateCommonly used and effective.
Catalyst (Optional) Tetrabutylammonium bromide (TBAB)Phase-transfer catalyst to minimize hydrolysis of the ester.[17]
Temperature RefluxProvides sufficient energy for the reaction without promoting significant side reactions.

References

  • Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem - NIH. Available from: [Link]

  • Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry. Available from: [Link]

  • Process alternatives for the production of ethyl chloroacetate by reactive distillation. Available from: [Link]

  • Ethyl Chloroacetate Production Line - Zauxi. Available from: [Link]

  • Ethyl chloroacetate Chemical Substances Control Law Reference No.: 2-1149 (Monochloroacetic acid. Available from: [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. Available from: [Link]

  • Modern Synthetic Procedures for the Fluorination of Organic Molecules - CHIMIA. Available from: [Link]

  • Phase-transfer catalyst - Wikipedia. Available from: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available from: [Link]

  • Williamson Ether Synthesis. Available from: [Link]

  • Williamson Synthesis - Organic Chemistry Portal. Available from: [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. Available from: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

  • A visible‐light‐mediated decarboxylative fluorination of phenoxyacetic acid derivatives 41 in flow process. - ResearchGate. Available from: [Link]

  • Williamson ether synthesis - Wikipedia. Available from: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of. Available from: [Link]

  • (PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. Available from: [Link]

  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. Available from: [Link]

  • A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene - Annasaheb Awate College | Manchar. Available from: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available from: [Link]

  • Decarboxylation - Organic Chemistry Portal. Available from: [Link]

  • How to recrystallize phenoxyacetic acid - Quora. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Carboxymethoxy)-5-fluorobenzoic Acid

An In-Depth Technical Guide This guide provides a detailed analysis of the predicted mass spectrometric fragmentation pattern of 2-(Carboxymethoxy)-5-fluorobenzoic acid. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a detailed analysis of the predicted mass spectrometric fragmentation pattern of 2-(Carboxymethoxy)-5-fluorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of fragments to explain the underlying principles and experimental considerations essential for structural elucidation. We will explore expected fragmentation pathways under common ionization techniques, compare mass spectrometry with alternative analytical methods, and provide a robust experimental protocol for data acquisition.

Introduction: The Analytical Challenge

2-(Carboxymethoxy)-5-fluorobenzoic acid (C₉H₇FO₅, Monoisotopic Mass: 214.0278 Da) is a substituted aromatic carboxylic acid. Its structure incorporates three key functionalities that dictate its behavior in a mass spectrometer: a benzoic acid moiety, an ether linkage, and a fluorine substituent. Understanding the fragmentation of such molecules is critical in drug discovery and metabolomics for identifying metabolites and degradation products. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose, offering high sensitivity and detailed structural information from minimal sample quantities.[1] This guide will build a predictive fragmentation model based on established chemical principles, as direct experimental spectra for this specific compound are not widely published.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of an analyte is highly dependent on the ionization method. Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, minimizing in-source fragmentation and making it ideal for subsequent collision-induced dissociation (CID) in MS/MS experiments.[2]

Negative Ion Mode (ESI⁻): The Dominant Pathway

Given the presence of two acidic protons on the carboxylic acid groups, 2-(Carboxymethoxy)-5-fluorobenzoic acid is expected to ionize exceptionally well in negative ion mode, forming a stable [M-H]⁻ carboxylate anion at m/z 213.02. The fragmentation of carboxylate ions upon collisional activation is well-characterized and often follows predictable pathways.[3]

The primary and most favorable fragmentation route for aromatic carboxylates is decarboxylation , the neutral loss of carbon dioxide (CO₂, 44.00 Da).[4] This process is entropically favored and results in a highly stable carbanion.

  • [M-H]⁻ (m/z 213.02) → Loss of CO₂ (-44.00 Da) → Fragment at m/z 169.02

This primary fragment ion (m/z 169.02) can then undergo further fragmentation, likely involving the cleavage of the ether bond or the loss of the second carboxylic acid's elements. A subsequent loss of a ketene group (CH₂=C=O, 42.01 Da) from the remaining carboxymethyl group is a plausible secondary fragmentation, a pathway observed in other O-acetylated carboxylates.[3]

G cluster_legend Legend parent [M-H]⁻ m/z 213.02 (C₉H₆FO₅)⁻ frag1 Fragment Ion m/z 169.02 (C₈H₆FO₃)⁻ parent->frag1 - CO₂ (44.00 Da) frag2 Fragment Ion m/z 125.03 (C₇H₄FO)⁻ frag1->frag2 - CO₂ (44.00 Da) Major Pathway Major Pathway

Caption: Predicted primary fragmentation pathway in ESI⁻ mode.

Positive Ion Mode (ESI⁺): Competing Pathways

In positive ion mode, the molecule will likely protonate to form the [M+H]⁺ ion at m/z 215.04. The proton could localize on the ether oxygen or one of the carbonyl oxygens. This leads to more complex and competing fragmentation pathways compared to the negative mode.

Common fragmentations for protonated carboxylic acids include the loss of water (H₂O, 18.01 Da) and the loss of carbon monoxide (CO, 28.00 Da).[4][5]

  • Loss of Water: [M+H]⁺ (m/z 215.04) → Loss of H₂O (-18.01 Da) → m/z 197.03

  • Loss of the Carboxymethyl Group: Cleavage of the ether C-O bond can result in the loss of the carboxymethyl radical (•CH₂COOH, 59.01 Da), leading to a fragment at m/z 156.02.

  • Formation of the Phenylium Ion: A very common fragmentation pattern for substituted benzene compounds is the formation of a phenylium-type cation.[6] This often occurs after initial losses. For example, following the loss of water, a subsequent loss of CO could lead to a fragment at m/z 169.03, which could then lose the remaining carboxymethyl moiety to yield ions related to the fluorophenyl core.

G cluster_legend Legend parent [M+H]⁺ m/z 215.04 (C₉H₈FO₅)⁺ frag1 Fragment Ion m/z 197.03 (C₉H₆FO₄)⁺ parent->frag1 - H₂O (18.01 Da) frag2 Fragment Ion m/z 156.02 (C₇H₅FO₂)⁺ parent->frag2 - •CH₂COOH (59.01 Da) frag3 Fragment Ion m/z 128.03 (C₇H₅FO)⁺ frag2->frag3 - CO (28.00 Da) Pathway 1 Pathway 1 Pathway 2 Pathway 2

Caption: Predicted competing fragmentation pathways in ESI⁺ mode.

Summary of Predicted Fragments

The table below summarizes the most probable high-abundance ions for 2-(Carboxymethoxy)-5-fluorobenzoic acid. Experimental verification would be required to confirm the relative abundances.

Ionization ModePredicted m/zProposed FormulaNeutral LossNotes
ESI⁻ 213.02[C₉H₆FO₅]⁻-[M-H]⁻ Precursor Ion
169.02[C₈H₆FO₃]⁻CO₂Primary fragmentation via decarboxylation. Expected base peak.
125.03[C₇H₄FO]⁻2x CO₂Loss of both carboxyl groups.
ESI⁺ 215.04[C₉H₈FO₅]⁺-[M+H]⁺ Precursor Ion
197.03[C₉H₆FO₄]⁺H₂OCommon loss from carboxylic acids.
156.02[C₇H₅FO₂]⁺•CH₂COOHCleavage of the ether linkage.
128.03[C₇H₅FO]⁺•CH₂COOH, COSubsequent loss from the m/z 156.02 fragment.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable molecular weight and fragmentation data, a comprehensive structural elucidation often involves orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, ¹⁹F) is the gold standard for determining the precise connectivity of atoms. It would unambiguously confirm the substitution pattern on the aromatic ring and the structure of the carboxymethoxy side chain. Its primary drawback is the lower sensitivity compared to MS, requiring significantly more sample.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying functional groups. For this molecule, it would show characteristic absorbances for the O-H stretch of the carboxylic acids (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C-O ether stretch (~1250 cm⁻¹), and the C-F stretch (~1250 cm⁻¹).[7] However, it does not provide detailed connectivity or molecular weight information.

Comparison Summary:

TechniqueStrengthsWeaknesses
Mass Spectrometry High sensitivity, provides molecular weight, structural information via fragmentation.Fragmentation can be complex, may not distinguish isomers without standards.
NMR Spectroscopy Unambiguous structure determination, detailed atom connectivity.Low sensitivity, requires larger sample amounts, longer acquisition times.
FTIR Spectroscopy Fast, identifies functional groups, non-destructive.Provides limited structural information, not suitable for complex mixtures.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol outlines a standard method for analyzing 2-(Carboxymethoxy)-5-fluorobenzoic acid using a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) system, such as a Q-TOF or Orbitrap, equipped with an ESI source.

G cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Preparation (Dissolve in ACN:H₂O) B 2. LC Separation (C18 Column) A->B C 3. ESI Ionization (Negative & Positive) B->C D 4. Full Scan MS (Identify Precursor Ion) C->D E 5. Tandem MS (MS/MS) (Fragment Precursor) D->E F 6. Data Analysis (Interpret Spectra) E->F

Caption: A typical workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a 50:50 mixture of acetonitrile (ACN) and water to a final concentration of 1 µg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate experiments.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Acquisition Mode:

      • MS1 (Full Scan): Scan from m/z 50 to 500 to identify the precursor ions ([M+H]⁺ at m/z 215.04 and [M-H]⁻ at m/z 213.02).

      • MS2 (Tandem MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ions.

    • Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV) to ensure the observation of both low-energy and high-energy fragments.[4]

  • Data Analysis:

    • Extract the mass spectra for the chromatographic peak corresponding to the analyte.

    • Identify the precursor ion and its major fragment ions.

    • Compare the observed m/z values with the predicted values in the table above. High-resolution mass spectrometry should provide mass accuracy within 5 ppm, aiding in the confirmation of elemental compositions.[8]

Conclusion

The mass spectrometric fragmentation of 2-(Carboxymethoxy)-5-fluorobenzoic acid is predicted to be highly informative, particularly in negative ion mode where a characteristic decarboxylation event is expected to produce the base peak. Positive ion mode offers complementary fragmentation data related to losses of water and cleavages around the ether linkage. By combining high-resolution mass spectrometry with a systematic experimental approach, researchers can confidently identify and characterize this molecule and its analogues in complex matrices, advancing fields from pharmaceutical development to environmental analysis.

References

  • Zaikin, V. G., & Varlamov, A. V. (2009). Mass Spectrometry of Analytical Derivatives. 2.
  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available from: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Silva, D. D., Leme, G. M., & Lanças, F. M. (2021). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab (eV) variation obtained in the triple quadrupole (QqQ) analyzer. ResearchGate. Available from: [Link]

  • Danell, A. S., & Glish, G. L. (2001). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 12(9), 987-994. Available from: [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid. Available from: [Link]

  • Bruker. (2019). Unambiguous Identification of Natural Products Using a Mass Spectrometer. Available from: [Link]

  • Harris, M. (n.d.). Keys to Precise Compound Identification in Mass Spectrometry Techniques. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-({[2-(Carboxymethoxy)-4-Fluorobenzoyl]amino}methyl)benzoic Acid. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. PubChem. Available from: [Link]

  • ResearchGate. (2013). 2-Amino-5-fluorobenzoic acid. Available from: [Link]

  • Li, Y., et al. (2023). Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures. Analytical Chemistry. Available from: [Link]

  • Borisova, A. V., et al. (2023). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. International Journal of Molecular Sciences. Available from: [Link]

  • The Royal Society of Chemistry. (2021). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Available from: [Link]

  • NIST. (n.d.). Benzoic acid, 2-fluoro-. NIST WebBook. Available from: [Link]

  • Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available from: [Link]

  • Wiley. (n.d.). 2-Fluorobenzoic acid. SpectraBase. Available from: [Link]

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Comparative

IR spectroscopy peaks for carboxylic acid groups in fluorobenzoic derivatives

An In-Depth Comparative Guide to the Infrared Spectroscopy of Fluorobenzoic Acid Derivatives As a Senior Application Scientist, this guide provides a detailed analysis of the infrared (IR) spectral features of the carbox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Fluorobenzoic Acid Derivatives

As a Senior Application Scientist, this guide provides a detailed analysis of the infrared (IR) spectral features of the carboxylic acid group in fluorobenzoic acid derivatives. Moving beyond a simple recitation of peak positions, we will explore the underlying physical organic principles that govern the vibrational frequencies of these compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and characterization. We will dissect how the position of a single fluorine substituent—a common bioisostere in medicinal chemistry—profoundly alters the spectral signature of the parent benzoic acid molecule.

The Foundational Spectrum: Benzoic Acid and the Carboxylic Acid Dimer

Before examining the effects of fluorine substitution, we must first understand the baseline IR spectrum of benzoic acid. The most dominant features arise from the carboxylic acid functional group. In the condensed phase (solid or liquid), carboxylic acids exist predominantly as hydrogen-bonded dimers.[1] This dimerization is the single most important factor influencing the O-H stretching vibration.

  • O-H Stretch (ν O-H): Instead of a sharp band around 3500-3600 cm⁻¹ typical of a "free" hydroxyl group, the O-H stretch in a carboxylic acid dimer appears as an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2] This broadening is a direct consequence of the strong intermolecular hydrogen bonding (Figure 1), which creates a continuum of vibrational states. This broad envelope often partially obscures the C-H stretching vibrations (~3100-3000 cm⁻¹).[3]

  • C=O Stretch (ν C=O): The carbonyl stretch gives rise to a very strong, sharp absorption. For benzoic acid, conjugation with the aromatic ring lowers the frequency compared to saturated aliphatic acids. It typically appears in the range of 1700-1680 cm⁻¹.[2][3]

  • Coupled C-O Stretch and O-H Bend: Two other significant bands involve coupling between the C-O stretching and the in-plane O-H bending vibrations. These appear as bands of medium-to-strong intensity in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions.[4] The band near 1300 cm⁻¹ is often referred to as the C-O stretching band.[3]

The Influence of the Fluorine Substituent: A Tale of Two Electronic Effects

Fluorine, the most electronegative element, influences the benzene ring and its substituents through two primary electronic mechanisms: the inductive effect and the resonance effect. The position of the fluorine atom determines the relative contribution of each effect, leading to distinct and predictable shifts in the IR absorption frequencies.

  • Inductive Effect (-I): Fluorine strongly withdraws electron density from the rest of the molecule through the sigma (σ) bond framework. This effect is distance-dependent, weakening as the number of bonds between the fluorine and the group of interest increases. An electron-withdrawing inductive effect pulls electron density away from the carbonyl carbon, leading to a shortening and strengthening of the C=O double bond. This results in an absorption at a higher wavenumber (a blue shift).[5]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions. This donation of electron density into the π-system, which is conjugated with the carbonyl group, increases the single-bond character of the C=O bond. This weakens and lengthens the bond, causing it to absorb at a lower wavenumber (a red shift).

cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) I_Effect Fluorine's high electronegativity pulls electron density through σ-bonds. I_Result Strengthens C=O bond (Higher ν C=O) I_Effect->I_Result Increases bond order R_Effect Fluorine's lone pairs delocalize into the aromatic π-system. R_Result Weakens C=O bond (Lower ν C=O) R_Effect->R_Result Decreases bond order

Caption: Electronic effects of the fluorine substituent.

Comparative Analysis: ortho- vs. meta- vs. para-Fluorobenzoic Acid

The interplay between the inductive and resonance effects is best illustrated by comparing the IR spectra of the three positional isomers of fluorobenzoic acid. The C=O stretching frequency is the most sensitive and informative probe for these effects.

Compoundν (O-H) / cm⁻¹ν (C=O) / cm⁻¹ν (C-O) / cm⁻¹Dominant Electronic Effect on C=O
Benzoic Acid~3300-2500 (very broad)~1685~1292Reference (Conjugation)
4-Fluorobenzoic Acid (para)~3300-2500 (very broad)~1695~1310Inductive (-I) > Resonance (+R)
3-Fluorobenzoic Acid (meta)~3300-2500 (very broad)~1705~1295Strong Inductive (-I) only
2-Fluorobenzoic Acid (ortho)~3300-2500 (very broad)~1690~1298Complex: -I, +R, and Intramolecular H-Bonding

Note: Peak positions are approximate and can vary slightly based on the sampling method (e.g., KBr, ATR, Nujol) and physical state.

3-Fluorobenzoic Acid (meta position)

At the meta position, the resonance effect is negligible. Therefore, the strong electron-withdrawing inductive effect (-I) dominates. This effect removes electron density from the carbonyl group, increasing its double-bond character. Consequently, 3-fluorobenzoic acid exhibits the highest C=O stretching frequency among the isomers, shifted significantly higher compared to benzoic acid.

4-Fluorobenzoic Acid (para position)

At the para position, both the -I and +R effects are operative. The -I effect withdraws electron density, while the +R effect donates it. For halogens, the inductive effect is generally stronger than the resonance effect. The net result is electron withdrawal, but it is partially counteracted by resonance. Thus, the C=O frequency of 4-fluorobenzoic acid is higher than that of benzoic acid, but typically lower than that of the meta isomer .

2-Fluorobenzoic Acid (ortho position)

The ortho isomer presents the most complex scenario due to the proximity of the two functional groups.

  • Electronic Effects: Both -I and +R effects are strong at this position.

  • The Ortho Effect: Steric hindrance between the fluorine and the carboxylic acid group can force the -COOH group out of the plane of the aromatic ring. This would disrupt conjugation, which by itself would increase the C=O frequency.

  • Intramolecular Hydrogen Bonding: Crucially, 2-fluorobenzoic acid can adopt a conformation that allows for the formation of an intramolecular hydrogen bond between the acidic proton and the adjacent fluorine atom (O-H···F).[6] This internal H-bond weakens the O-H bond but also weakens the C=O bond by pulling the proton away and increasing electron delocalization within the carboxylic acid moiety. This effect would decrease the C=O frequency.

The observed spectrum in the condensed phase is an average of the dominant conformations. While monomeric 2-fluorobenzoic acid in an inert matrix shows distinct conformers, in a solid sample, intermolecular dimerization is still the most significant interaction.[6] The final C=O peak position is a result of these competing factors, typically falling between that of benzoic acid and the para isomer.

cluster_inter Intermolecular H-Bonding (Dimer) cluster_intra Intramolecular H-Bonding (ortho-Conformer) dimer Benzoic Acid O-H···O=C Very Broad ν(O-H) monomer 2-Fluorobenzoic Acid O-H···F Sharper, Shifted ν(O-H)

Caption: ATR-FT-IR experimental workflow.

Conclusion

The infrared spectrum of the carboxylic acid group is a powerful diagnostic tool that is highly sensitive to the electronic environment created by substituents on an aromatic ring. For fluorobenzoic acids, the position of the C=O stretching vibration provides a clear and predictable measure of the interplay between the strong, distance-dependent inductive effect and the position-dependent resonance effect of the fluorine atom. The meta isomer shows the largest blue shift due to the unopposed inductive effect, while the para isomer shows a smaller shift due to partial cancellation by the resonance effect. The ortho isomer is the most complex, with its spectral features influenced by competing electronic, steric, and potential intramolecular hydrogen bonding effects. By understanding these fundamental principles, researchers can leverage IR spectroscopy to gain deeper insights into the structure and properties of fluorinated aromatic compounds.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Bakac, M., & Nabiev, A. G. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. The Journal of Chemical Physics, 146(11), 114304. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Hans, M., & D'Cunha, R. (2010). FT-IR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 787-794. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Filarowski, A., Koll, A., & Rospenk, M. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry, 4(9), 1796-1803. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-(Carboxymethoxy)-5-fluorobenzoic acid proper disposal procedures

Title: 2-(Carboxymethoxy)-5-fluorobenzoic Acid: Strategic Disposal & Safety Protocol Executive Summary: Immediate Action Directive Objective: Safe containment and disposal of 2-(Carboxymethoxy)-5-fluorobenzoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Title: 2-(Carboxymethoxy)-5-fluorobenzoic Acid: Strategic Disposal & Safety Protocol

Executive Summary: Immediate Action Directive

Objective: Safe containment and disposal of 2-(Carboxymethoxy)-5-fluorobenzoic acid (CAS: 60770-24-3) to prevent environmental contamination and personnel exposure.

Critical Classification:

  • Chemical Class: Fluorinated Organic Dicarboxylic Acid.

  • Primary Hazard: Skin/Eye Irritant (Acidic).

  • Waste Stream: Solid/Liquid Organic Acid .

  • Incompatibility: DO NOT MIX with strong bases, strong oxidizers (e.g., Nitric Acid, Peroxides), or active metals (e.g., Sodium, Magnesium).

Immediate Action: If a spill has occurred, isolate the area.[1] Wear nitrile gloves and safety goggles. For dry spills, sweep carefully to avoid dust generation.[1] For wet spills, absorb with an inert material (vermiculite). Do not flush down the drain.

Chemical Intelligence & Hazard Profile

To manage disposal effectively, one must understand the compound's behavior. This molecule contains two acidic protons (benzoic acid and acetic acid moieties) and a fluorine atom, making it a stable but reactive organic acid.

Parameter Data Operational Implication
Compound Name 2-(Carboxymethoxy)-5-fluorobenzoic acidLabel waste clearly to prevent misidentification.
CAS Number 60770-24-3 Use this identifier for waste manifests and inventory tracking.
Formula C₉H₇FO₅High oxygen content; combustible but not explosive.
Molecular Weight 214.15 g/mol Heavy organic; likely solid at room temperature.
Acidity (pKa) ~3–4 (Estimated)Corrosive to tissue. Requires neutralization or acid-resistant containers.
Solubility Soluble in DMSO, Methanol, dilute BaseUse organic solvents or basic aqueous solutions for cleaning glassware.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)PPE Mandatory: Nitrile gloves, safety glasses, lab coat.

Strategic Segregation: The "Why" Behind the Protocol

Proper disposal is not just about "throwing it away"; it is about preventing uncontrolled chemical reactions in the waste container.

  • The Acid-Base Risk: As a dicarboxylic acid, this compound will react exothermically with bases (hydroxides, amines). Never place this directly into a general "Basic Waste" container without prior neutralization, as the heat generation can pressurize the vessel.

  • The Oxidizer Risk: The ether linkage (–O–CH₂–) is susceptible to cleavage by strong oxidizers. Mixing with nitric acid or chromic acid can lead to the formation of unstable intermediates or gas evolution.

  • The Fluorine Factor: Upon high-temperature incineration, the fluorine atom can generate trace Hydrogen Fluoride (HF). Commercial waste incinerators are equipped with scrubbers for this, but never burn this waste in an open lab flame .

Disposal Workflow: Decision Logic

This flowchart guides you through the decision-making process for disposing of 2-(Carboxymethoxy)-5-fluorobenzoic acid in various states.

DisposalWorkflow Start Waste Identification: 2-(Carboxymethoxy)-5-fluorobenzoic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Powder/Crystals) StateCheck->SolidWaste Dry Solid LiquidWaste Liquid Waste (Solutions in DMSO/MeOH/Water) StateCheck->LiquidWaste Dissolved SolidAction 1. Place in HDPE/Glass Container 2. Label: 'Solid Organic Acid Waste' 3. Note: 'Contains Fluorine' SolidWaste->SolidAction SolventCheck Is solvent Halogenated? LiquidWaste->SolventCheck Halogenated Segregate: Halogenated Organic Waste SolventCheck->Halogenated Yes (e.g., DCM, Chloroform) Aqueous Aqueous Solution? SolventCheck->Aqueous No NonHalogenated Segregate: Non-Halogenated Organic Waste Aqueous->NonHalogenated Organic Solvent (MeOH, DMSO) AdjustPH Adjust pH to 6-8 (Neutralize with NaHCO3) Aqueous->AdjustPH Water Based AqueousDispose Dispose as Aqueous Chemical Waste (Do NOT Drain Pour) AdjustPH->AqueousDispose

Figure 1: Decision logic for segregating 2-(Carboxymethoxy)-5-fluorobenzoic acid waste based on physical state and solvent composition.

Detailed Disposal Protocol (Step-by-Step)

Scenario A: Solid Waste (Pure Compound)

Best for: Expired chemicals, synthesis yield, or spill cleanup residues.

  • Container Selection: Use a chemically compatible container (HDPE plastic or amber glass).

  • Transfer: Carefully transfer the solid into the container. Avoid generating dust.[1][2][3][4][5][6][7][8]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Carboxymethoxy)-5-fluorobenzoic acid, 98%".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Note: Add "Fluorinated Organic Solid" to assist the incineration facility.

  • Storage: Store in the Solid Organic Waste satellite accumulation area until pickup.

Scenario B: Liquid Waste (Organic Solvents)

Best for: Mother liquors from recrystallization or reaction mixtures.

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).

  • Segregation:

    • If Halogenated: Pour into the "Halogenated Organic Waste" carboy.

    • If Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.

  • Compatibility Check: Ensure the waste carboy does not contain strong bases or oxidizers.

  • Record Keeping: Log the volume and the specific addition of the fluorobenzoic acid derivative on the waste log sheet attached to the carboy.

Scenario C: Aqueous Waste (Cleaning Solutions)

Best for: Rinsate from glassware cleaning.

  • Neutralization: Aqueous solutions of this acid will be acidic (pH ~3). Slowly add Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until the pH is neutral (pH 6–8).

    • Observation: Mild bubbling (CO₂) may occur if using bicarbonate.

  • Disposal: Even if neutralized, do not pour down the sink unless explicitly permitted by your facility's EHS (Environmental Health & Safety) officer. The fluorine content often mandates collection.

  • Container: Pour into "Aqueous Chemical Waste" container.

Regulatory & Compliance Context (RCRA)

In the United States, this compound falls under RCRA (Resource Conservation and Recovery Act) regulations.

  • Waste Code: While not specifically "P" or "U" listed, it is a chemical waste. If the pH of a solution is < 2.0, it carries the D002 (Corrosivity) characteristic.

  • EPA Guidance: The Environmental Protection Agency (EPA) mandates that fluorinated organics be incinerated in facilities with specific scrubbers to capture Hydrogen Fluoride gas [1].

  • Cradle-to-Grave: You remain liable for this waste until it is destroyed. Ensure your waste hauler is certified to handle fluorinated organic compounds.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System: Identification and Listing of Hazardous Waste." Code of Federal Regulations, 40 CFR Part 261.

  • Parchem Fine & Specialty Chemicals. "2-(Carboxymethoxy)-5-fluorobenzoic acid Product Profile." Parchem Technical Database.

  • Amerigo Scientific. "2-(Carboxymethoxy)-5-fluorobenzoic acid Chemical Properties." Amerigo Scientific Product Catalog.

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200.

Sources

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